Product packaging for PluriSIn 1(Cat. No.:CAS No. 91396-88-2)

PluriSIn 1

Katalognummer: B1678901
CAS-Nummer: 91396-88-2
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: HUDWXDLBWRHCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N'-phenylisonicotinohydrazide is an isonicotinyl hydrazide derivative designed for research and development applications in medicinal chemistry. This compound belongs to a class of molecules known to exhibit significant pharmacological potential, primarily due to the versatile isonicotinyl moiety, which is a critical pharmacophore in therapeutic agents . As a research chemical, it serves as a key intermediate for synthesizing diverse heterocyclic compounds with potential bioactivity. Its core structure is closely related to other derivatives, such as N'-(1-phenylethylidene)isonicotinohydrazide, which has been characterized by techniques including FT-IR, 1H NMR, and 13C NMR, confirming the formation of the hydrazide bond . Researchers value this compound for its potential in various biological investigations. Isonicotinohydrazide derivatives have been extensively studied and shown to possess notable antimicrobial activities against a range of clinical pathogens, including gram-positive and gram-negative bacteria, as well as fungi . Some analogues have also demonstrated potent cytotoxic activity against cancer cell lines, such as MCF-7, indicating its utility in anticancer research . Furthermore, structural analogues featuring phenyl-substituted isonicotinyl groups have displayed promising antioxidant and antidiabetic properties in investigative studies, highlighting the broad applicability of this chemical scaffold in drug discovery . The mechanism of action for related bioactive compounds often involves the inhibition of crucial enzymatic pathways or interaction with specific biological targets, which can be further explored through molecular docking and density functional theory (DFT) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B1678901 PluriSIn 1 CAS No. 91396-88-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N'-phenylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWXDLBWRHCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279924
Record name PluriSln 1
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91396-88-2
Record name 91396-88-2
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Record name PluriSln 1
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Record name PluriSIn 1
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Foundational & Exploratory

PluriSIn 1: A Technical Guide to its Mechanism of Action in Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn 1 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This property makes it a valuable tool for eliminating residual undifferentiated cells in hPSC-derived cell populations intended for therapeutic applications, thereby mitigating the risk of teratoma formation. This technical guide provides an in-depth overview of the molecular mechanism of this compound, detailing its primary target, the downstream signaling cascades it triggers, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound is a potent and specific inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1][2] SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the introduction of a double bond into saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[3]

Pluripotent stem cells exhibit a unique metabolic state characterized by a high dependency on de novo oleic acid synthesis for maintaining their viability and pluripotency.[2] By inhibiting SCD1, this compound disrupts this critical metabolic pathway, leading to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs within the cell. This imbalance is the primary trigger for the downstream cellular stress responses that culminate in apoptosis.

Signaling Pathways Activated by this compound

The inhibition of SCD1 by this compound initiates a cascade of cellular events, primarily centered around ER stress and the subsequent activation of apoptotic pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of SFAs and the altered lipid composition of the ER membrane, caused by SCD1 inhibition, leads to ER stress.[2] This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.[4] While the precise activation of all three UPR branches (IRE1α, PERK, and ATF6) by this compound in hPSCs has not been fully elucidated in the literature, evidence points towards the involvement of the PERK pathway.[5] Prolonged and unresolved ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response.[6]

G PluriSin1 This compound SCD1 SCD1 PluriSin1->SCD1 inhibition MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs conversion ER_Stress ER Stress SCD1->ER_Stress inhibition leads to SFA accumulation & SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged activation

Figure 1: this compound's core mechanism of action.
Induction of Apoptosis

The sustained ER stress triggered by this compound ultimately leads to the activation of apoptosis. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP).[7] this compound treatment leads to a significant increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.[8] Furthermore, the expression of the pluripotency marker Nanog is downregulated, and Nanog-positive cells are selectively eliminated through apoptosis.[1]

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress UPR UPR Activation (PERK, IRE1α, ATF6) ER_Stress->UPR Mito_Pathway Intrinsic Apoptotic Pathway UPR->Mito_Pathway pro-apoptotic signaling (e.g., CHOP) Caspase9 Caspase-9 activation Mito_Pathway->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Putative signaling cascade from ER stress to apoptosis.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the use of this compound for the elimination of pluripotent stem cells.

ParameterValueCell TypeReference
Effective Concentration 20 µMiPSCs[1]
Treatment Duration 1-4 daysiPSCs[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on pluripotent stem cells.

SCD1 Activity Assay

This protocol is adapted from methods for assessing SCD1 activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.[9]

Workflow:

G A 1. Plate hPSCs B 2. Treat with this compound or vehicle control A->B C 3. Add [14C]-labeled Saturated Fatty Acid B->C D 4. Incubate C->D E 5. Extract total lipids D->E F 6. Saponify and methylate fatty acids E->F G 7. Analyze by TLC or HPLC F->G H 8. Quantify radioactivity in SFA and MUFA bands G->H

Figure 3: Workflow for SCD1 activity assay.

Methodology:

  • Cell Culture: Plate hPSCs in a suitable format (e.g., 6-well plates) and culture until they reach the desired confluency.

  • Treatment: Treat the cells with this compound at the desired concentrations (e.g., a dose-response from 1-20 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Labeling: Add [14C]-stearic acid or [14C]-palmitic acid to the culture medium at a final concentration of 0.5-1 µCi/mL.

  • Incubation: Incubate the cells for 4-6 hours to allow for the uptake and metabolism of the radiolabeled fatty acid.

  • Lipid Extraction: Wash the cells with PBS and extract total lipids using a 2:1 mixture of chloroform:methanol.

  • Saponification and Methylation: Dry the lipid extract and saponify the fatty acids using methanolic KOH. Subsequently, methylate the fatty acids using BF3-methanol.

  • Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Scrape the bands corresponding to saturated and monounsaturated fatty acids from the TLC plate and quantify the radioactivity using a scintillation counter. SCD1 activity is expressed as the percentage of conversion of the radiolabeled saturated fatty acid to its monounsaturated form.

Apoptosis Quantification by Annexin V/Propidium Iodide Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) to quantify apoptosis and necrosis by flow cytometry.[10][11]

Methodology:

  • Cell Treatment: Culture hPSCs and treat with this compound (e.g., 20 µM) and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Gently dissociate the cells into a single-cell suspension using a suitable enzyme-free dissociation reagent.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol describes the detection of key protein markers of ER stress and apoptosis.[12]

Methodology:

  • Protein Extraction: Treat hPSCs with this compound and a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A recommended panel of antibodies is provided in the table below.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Recommended Antibody Panel:

PathwayTarget ProteinExpected Change with this compound
ER Stress p-PERKIncrease
p-IRE1αIncrease
ATF6 (cleaved)Increase
CHOPIncrease
BiP/GRP78Increase
Apoptosis Cleaved Caspase-9Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Bcl-2Decrease
BaxIncrease
Loading Control GAPDH or β-actinNo change

Off-Target Effects and Kinase Profile

To date, there is no publicly available comprehensive kinase selectivity profile for this compound. While its primary target is SCD1, the potential for off-target effects on protein kinases has not been extensively characterized in the literature. Researchers should be aware of this when interpreting results, especially if unexpected phenotypes are observed.

Comparison with Other Small Molecules for PSC Elimination

This compound is one of several small molecules used to eliminate undifferentiated PSCs. The table below provides a comparison with another commonly used class of small molecules, ROCK inhibitors, which primarily act to improve cell survival upon single-cell dissociation rather than selectively eliminating PSCs.

Small MoleculePrimary TargetMechanism of Action in PSC CulturePrimary Use
This compound Stearoyl-CoA Desaturase 1 (SCD1)Induces ER stress and apoptosis in undifferentiated PSCs.Selective elimination of residual PSCs.
Y-27632 Rho-associated kinase (ROCK)Inhibits dissociation-induced apoptosis (anoikis).Enhancement of cell survival during passaging and cryopreservation.[13]

Conclusion

This compound is a valuable research tool for the selective elimination of pluripotent stem cells. Its mechanism of action is centered on the inhibition of SCD1, leading to ER stress and subsequent apoptosis. This technical guide provides a framework for understanding and experimentally investigating the effects of this compound, aiding researchers in its effective application and in the development of safer cell-based therapies. Further research is warranted to fully delineate the intricacies of the downstream signaling pathways and to characterize its potential off-target effects.

References

PluriSIn 1 and Stearoyl-CoA Desaturase (SCD1) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of lipid metabolism is paramount for cellular function, and its dysregulation is a hallmark of various pathological states, including cancer and developmental anomalies. Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzyme in lipid biosynthesis, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This activity is crucial for maintaining membrane fluidity and participating in cellular signaling. PluriSIn 1, a small molecule identified through high-throughput screening, selectively induces apoptosis in human pluripotent stem cells (hPSCs) by inhibiting SCD1.[1] This technical guide provides an in-depth overview of the mechanism of this compound, its impact on SCD1-mediated signaling pathways, and detailed experimental protocols for its study.

Introduction to SCD1 and this compound

SCD1 is an endoplasmic reticulum (ER)-resident enzyme that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] The products of SCD1 activity, MUFAs, are essential components of phospholipids, triglycerides, and cholesterol esters, influencing membrane fluidity, lipid-mediated signaling, and energy storage.[2][3] Elevated SCD1 expression is observed in numerous cancers and is associated with aggressive tumor phenotypes and poor patient outcomes.[3]

This compound is a derivative of N-acyl phenylhydrazine that has been identified as a potent and selective inhibitor of hPSCs.[4][5] Its primary mechanism of action is the inhibition of SCD1.[1] This selectivity makes this compound a valuable tool for eliminating residual undifferentiated and potentially tumorigenic hPSCs from differentiated cell populations intended for regenerative medicine.[1][6] Furthermore, its targeted action on a key enzyme in lipid metabolism provides a therapeutic avenue for cancers dependent on de novo lipogenesis.

Mechanism of Action of this compound

The cytotoxic effects of this compound on pluripotent stem cells and cancer cells are a direct consequence of SCD1 inhibition, which triggers a cascade of cellular events culminating in apoptosis.

Disruption of Fatty Acid Homeostasis

Inhibition of SCD1 by this compound leads to a significant shift in the cellular lipid profile. The primary consequences are:

  • Depletion of MUFAs: The lack of oleate and other MUFAs disrupts the synthesis of essential lipids required for membrane formation and signaling.[1]

  • Accumulation of SFAs: The substrates of SCD1, such as stearate and palmitate, accumulate within the cell.[7]

This imbalance in the SFA to MUFA ratio is a critical initiating event in this compound-induced cytotoxicity.[8]

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of SFAs and the altered lipid composition of the ER membrane are potent inducers of ER stress.[1] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network that attempts to restore ER homeostasis. However, prolonged or severe ER stress, as induced by this compound, transitions the UPR into a pro-apoptotic response.

Apoptosis Induction

SCD1 inhibition by this compound ultimately leads to programmed cell death. In human pluripotent stem cells, this is characterized by the induction of apoptosis.[1] A key target of this compound-induced apoptosis are Nanog-positive cells, which are associated with pluripotency and tumorigenicity.[5][9]

Signaling Pathways Modulated by SCD1 Inhibition

SCD1 activity is integrated with several key signaling pathways that regulate cell survival, proliferation, and stemness. Inhibition by this compound can, therefore, have far-reaching effects on cellular signaling.

This compound-Induced Apoptotic Pathway

The inhibition of SCD1 by this compound initiates a signaling cascade that leads to apoptosis, primarily through the induction of ER stress.

G PluriSIn1 This compound SCD1 SCD1 PluriSIn1->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFAs Catalyzes conversion from SFAs SFAs Saturated Fatty Acids (e.g., Stearate) ER_Stress Endoplasmic Reticulum Stress SFAs->ER_Stress Accumulation induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Caption: this compound-induced apoptotic signaling cascade.

SCD1 in Cancer-Related Signaling

SCD1 is implicated in the regulation of multiple signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin and Hippo pathways. Inhibition of SCD1 can suppress these pro-tumorigenic signals. For instance, SCD1 inhibition has been shown to reduce Wnt/β-catenin signaling.

G SCD1 SCD1 MUFAs MUFAs SCD1->MUFAs Wnt Wnt Signaling MUFAs->Wnt Modulates Hippo Hippo Pathway MUFAs->Hippo Modulates Akt Akt Signaling MUFAs->Akt Modulates Proliferation Cell Proliferation & Survival Wnt->Proliferation Stemness Cancer Stem Cell Properties Wnt->Stemness Hippo->Proliferation Akt->Proliferation

Caption: Role of SCD1 in key cancer signaling pathways.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell viability and pluripotency marker expression.

Table 1: Effective Concentration of this compound

Cell TypeEffective ConcentrationEffectReference
Nanog-positive iPS cell derivatives (iPSD)20 µMSignificant induction of apoptosis after 24 hours of treatment.[1][3]
Cultured iPSD20 µMDiminished Nanog-positive stem cells after 4 days of treatment.[1][3]
iPS cell-derived cardiomyocytes20 µMNo significant increase in apoptosis.[1][3]

Table 2: Effect of this compound on Pluripotency Marker Expression

MarkerCell TypeTreatmentEffectReference
NanogiPSD20 µM this compound for 24 hoursSignificant decrease in mRNA and protein levels.[1][3]
NanogiPSD20 µM this compoundReduction in Nanog expression by approximately 16-fold.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for SCD1 and Nanog

This protocol is for detecting changes in protein expression.

  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SCD1 or Nanog overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3/7 Activity Assay

This protocol measures apoptosis by detecting the activity of executioner caspases.

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

  • Analysis: Normalize the results to the number of cells or total protein concentration.

Lipid Composition Analysis by Mass Spectrometry

This protocol is for analyzing changes in the cellular lipidome.

  • Lipid Extraction: After this compound treatment, wash cells with PBS and extract lipids using a solvent system such as chloroform:methanol (2:1).

  • Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute them in an appropriate solvent for analysis.

  • Mass Spectrometry: Analyze the lipid composition using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Identify and quantify different lipid species. Compare the relative abundance of SFAs and MUFAs between treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in preventing teratoma formation.

G iPSCs Human iPSCs Treatment Treatment iPSCs->Treatment PluriSIn1 This compound Treatment->PluriSIn1 DMSO Vehicle (DMSO) Treatment->DMSO Injection Subcutaneous Injection into Immunocompromised Mice PluriSIn1->Injection DMSO->Injection Monitoring Tumor Growth Monitoring Injection->Monitoring Analysis Tumor Excision and Histological Analysis Monitoring->Analysis

Caption: Workflow for in vivo assessment of this compound.

Conclusion and Future Directions

This compound is a powerful chemical tool for the selective elimination of pluripotent stem cells through the inhibition of SCD1. Its mechanism of action, involving the disruption of lipid homeostasis and induction of ER stress-mediated apoptosis, is well-defined. The ability of this compound to target Nanog-positive tumorigenic cells underscores its potential to enhance the safety of hPSC-based cell therapies.[6][9]

Furthermore, as SCD1 is increasingly recognized as a key player in cancer cell metabolism and signaling, the study of SCD1 inhibitors like this compound offers significant promise for the development of novel anti-cancer therapeutics. Future research should focus on elucidating the full spectrum of signaling pathways affected by SCD1 inhibition in various cancer types and on the development of next-generation SCD1 inhibitors with improved pharmacological properties for clinical translation.

References

how does PluriSIn 1 selectively kill hPSCs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selective Elimination of Human Pl pluripotent Stem Cells (hPSCs) by PluriSIn 1

Executive Summary

The therapeutic application of human pluripotent stem cells (hPSCs), which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine. However, a significant hurdle to their clinical use is the risk of teratoma formation from residual undifferentiated cells that may remain in a population of differentiated cells intended for transplantation.[1] this compound has emerged as a critical small molecule for mitigating this risk. It selectively induces apoptosis in hPSCs while sparing their differentiated progeny.[1][2][3] This guide provides a detailed technical overview of the molecular mechanism underpinning this compound's selective cytotoxicity, supported by experimental data and protocols.

Core Mechanism: Targeting Lipid Metabolism

This compound is a potent and selective N-acyl phenylhydrazine derivative that functions as an inhibitor of the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2][4][5] SCD1 is a key enzyme in the oleic acid biosynthesis pathway, responsible for converting saturated fatty acids (SFAs), such as palmitate and stearate, into monounsaturated fatty acids (MUFAs), primarily oleate.[1][5]

Human pluripotent stem cells exhibit a unique and critical dependence on this metabolic pathway for their survival.[1][2] Unlike most differentiated cells, which can utilize exogenous MUFAs, hPSCs rely heavily on the de novo synthesis of oleate catalyzed by SCD1. This metabolic vulnerability is the cornerstone of this compound's selectivity.

Signaling Pathway to Apoptosis in hPSCs

The inhibition of SCD1 by this compound in hPSCs triggers a cascade of cellular stress events that culminate in programmed cell death (apoptosis).

  • Disruption of Fatty Acid Homeostasis : this compound binding to SCD1 blocks its enzymatic activity. This leads to an intracellular imbalance characterized by the accumulation of SFAs and the depletion of MUFAs.[5]

  • Endoplasmic Reticulum (ER) Stress : The altered ratio of saturated to unsaturated fatty acids disrupts the integrity and function of the endoplasmic reticulum, leading to ER stress.[1][2][5]

  • Attenuation of Protein Synthesis : A major consequence of ER stress is the activation of the unfolded protein response (UPR), which includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis as the cell attempts to mitigate the stress.[1][2][5]

  • Induction of Apoptosis : When ER stress is prolonged and severe, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade. This results in the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis that lead to the systematic dismantling of the cell.[1][2][5][6]

This sequence of events is highly specific to hPSCs due to their intrinsic reliance on SCD1 activity. Differentiated cells, not having this dependency, are largely unaffected by the inhibition of this pathway.[2][3]

PluriSin1_Mechanism cluster_Cell Human Pluripotent Stem Cell (hPSC) cluster_Consequences Consequences of SCD1 Inhibition PluriSin1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSin1->SCD1 Inhibition MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFAs Conversion ER_Stress ER Stress Accumulation SFA Accumulation SCD1->Accumulation Depletion MUFA Depletion SCD1->Depletion SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SFAs->SCD1 Protein_Synth_Atten Protein Synthesis Attenuation ER_Stress->Protein_Synth_Atten Apoptosis Apoptosis Protein_Synth_Atten->Apoptosis Accumulation->ER_Stress Depletion->ER_Stress

Caption: Mechanism of this compound-induced apoptosis in hPSCs.

Data Presentation

Quantitative data from key studies are summarized below for clarity and comparison.

Table 1: this compound Properties and Target

Property Description Reference
Chemical Name N-acyl phenylhydrazine derivative [2][3]
CAS Number 91396-88-2 [2]
Molecular Target Stearoyl-CoA Desaturase 1 (SCD1) [1][2][4][5]

| Biological Pathway | Oleic Acid Biosynthesis |[2] |

Table 2: Experimental Efficacy of this compound

Cell Type Concentration (µM) Treatment Duration Outcome Reference
Nanog-positive iPSCs 20 1 day Significant induction of apoptosis [4][6]
Nanog-positive iPSCs 20 4 days Complete elimination of Nanog-positive cells [4][6]
iPSC-derived Cardiomyocytes 20 4 days No increase in apoptosis; cells unaffected [2][4]
Mixed Culture (hPSCs + Differentiated Cells) 20 2 days Prevention of teratoma formation in vivo [7]

| hPSCs | Not specified | Not specified | Induces ER stress and protein synthesis attenuation |[1] |

Experimental Protocols

Protocol 4.1: Selective Elimination of hPSCs in a Mixed Culture

This protocol describes a general method for eliminating residual undifferentiated hPSCs from a culture of differentiated cells, such as iPSC-derived cardiomyocytes.

1. Materials:

  • This compound (e.g., from STEMCELL Technologies, Cat# 72322)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium appropriate for the differentiated cell type

  • Phosphate-buffered saline (PBS)

  • Cell culture plates and incubator (37°C, 5% CO₂)

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Cell Culture: Culture the mixed population of hPSCs and differentiated cells under standard conditions until they are ready for treatment.

  • Prepare Working Solution: On the day of use, dilute the 10 mM this compound stock solution in the appropriate cell culture medium to a final working concentration of 20 µM. Prepare a vehicle control medium containing an equivalent concentration of DMSO.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the this compound working solution (or vehicle control) to the culture plates.

    • Incubate for 24 to 48 hours. The optimal duration may need to be determined empirically, but studies show 48 hours is highly effective.[7]

  • Post-Treatment:

    • After the incubation period, aspirate the this compound-containing medium.

    • Wash the cells gently with PBS.

    • Add fresh culture medium (without this compound) and return the plate to the incubator.

    • The purified population of differentiated cells is now ready for downstream applications.

Protocol 4.2: Assessment of Apoptosis via TUNEL Assay

This workflow assesses the efficacy of this compound treatment by detecting DNA fragmentation, a hallmark of apoptosis.

1. Materials:

  • Cells treated according to Protocol 4.1

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope

2. Procedure:

  • Cell Fixation: Following this compound treatment, wash cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells and permeabilize them for 2-5 minutes on ice.

  • TUNEL Staining: Wash the cells again and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.

  • Counterstaining (Optional): A nuclear counterstain like DAPI can be used to visualize all cell nuclei.

  • Imaging and Analysis: Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive). A marked increase in TUNEL-positive cells should be observed in the this compound-treated hPSCs compared to the control.[6]

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Efficacy Analysis cluster_Outcome Expected Outcome Culture 1. Culture mixed population (hPSCs + Differentiated Cells) Treatment 2. Treat with 20 µM this compound (or DMSO control) for 48h Culture->Treatment Apoptosis_Assay 3a. Apoptosis Assay (e.g., TUNEL, Caspase) Treatment->Apoptosis_Assay Teratoma_Assay 3b. In Vivo Teratoma Formation Assay Treatment->Teratoma_Assay Outcome_A Increased apoptosis in hPSCs only Apoptosis_Assay->Outcome_A Outcome_B No tumor formation from This compound-treated cells Teratoma_Assay->Outcome_B

Caption: Experimental workflow for this compound efficacy testing.

Conclusion

This compound provides a robust and highly selective method for eliminating dangerous, undifferentiated hPSCs from cell populations destined for therapeutic use. Its mechanism of action, centered on the targeted inhibition of SCD1, exploits a unique metabolic dependency of pluripotent cells. By inducing ER stress and subsequent apoptosis specifically in hPSCs, this compound effectively prevents teratoma formation, thereby addressing a critical safety concern and advancing the clinical potential of regenerative medicine.[1][2][6]

References

PluriSIn 1: A Deep Dive into its Role in ER Stress and Apoptosis for Selective Elimination of Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The potential of human pluripotent stem cells (hPSCs) in regenerative medicine is immense, yet tempered by the significant risk of teratoma formation from residual undifferentiated cells after transplantation. PluriSIn 1, a small molecule identified through high-throughput screening, has emerged as a promising agent for selectively eliminating these tumorigenic cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's efficacy, focusing on its role in inducing endoplasmic reticulum (ER) stress and subsequent apoptosis in hPSCs.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound functions as a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid.[1] This inhibition disrupts lipid metabolism, a pathway uniquely critical for the survival and maintenance of the pluripotent state.[1] The resulting imbalance, characterized by an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs), triggers a cascade of cellular stress responses, culminating in apoptosis.[2][3]

Signaling Pathway from SCD1 Inhibition to Apoptosis

The inhibition of SCD1 by this compound initiates a well-defined signaling cascade leading to programmed cell death.

This compound-Induced ER Stress and Apoptosis Pathway cluster_UPR Unfolded Protein Response (UPR) PluriSIn1 This compound SCD1 SCD1 Inhibition PluriSIn1->SCD1 Lipid_Imbalance ↑ Saturated Fatty Acids ↓ Monounsaturated Fatty Acids SCD1->Lipid_Imbalance ER_Stress Endoplasmic Reticulum (ER) Stress Lipid_Imbalance->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s sXBP1 IRE1->XBP1s JNK JNK Activation IRE1->JNK ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (DDIT3) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->ER_Stress Feedback & Amplification JNK->Apoptosis Caspase_Activation Caspase Activation (Caspase-3/7) Apoptosis->Caspase_Activation

Caption: this compound signaling cascade.

Quantitative Effects of this compound on ER Stress and Apoptosis

The following tables summarize the quantitative data on the effects of this compound and other SCD1 inhibitors on key markers of ER stress and apoptosis. It is important to note that while this compound is a specific SCD1 inhibitor, some of the detailed quantitative data presented here is derived from studies using other potent SCD1 inhibitors, which are expected to produce similar downstream effects.

Table 1: Effect of SCD1 Inhibition on ER Stress Markers
MarkerCell TypeTreatmentFold Change (mRNA)Protein Level ChangeReference
BiP (GRP78) Glioblastoma Stem CellsCAY10566 (SCD1i)~2.5-fold increaseIncreased[1]
CHOP (DDIT3) Glioblastoma Stem CellsCAY10566 (SCD1i)~4-fold increaseIncreased[1]
sXBP1 Glioblastoma Stem CellsCAY10566 (SCD1i)~3-fold increaseIncreased[1]
GADD34 Glioblastoma Stem CellsCAY10566 (SCD1i)~2-fold increaseNot Reported[1]
Table 2: Effect of this compound on Apoptosis and Pluripotency Markers
Marker/AssayCell TypeTreatmentQuantitative ChangeReference
Nanog iPS-derived cells20 µM this compound (1 day)~16-fold decrease (mRNA)[4]
Nanog iPS-derived cellsThis compoundGreatly reduced (protein)[4]
TUNEL Assay iPS-derived cellsThis compoundMarked increase in TUNEL-positive cells[4]
Caspase-3/7 Activity Glioblastoma Stem CellsCAY10566 (SCD1i)~2 to 4-fold increase[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on ER stress and apoptosis.

Western Blot Analysis of ER Stress Markers (e.g., BiP, CHOP)

Objective: To quantify the protein levels of key ER stress markers in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate human pluripotent stem cells at a density of 1-2 x 10^5 cells/cm² and culture under standard conditions. Treat cells with 20 µM this compound or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against BiP/GRP78 and CHOP/DDIT3 (typically at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blot Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Analysis & Quantification I->J

Caption: Western Blot Experimental Workflow.

Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression

Objective: To measure the relative mRNA expression levels of ER stress-related genes.

Protocol:

  • Cell Culture and Treatment: Treat hPSCs with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for ER stress markers (e.g., HSPA5 for BiP, DDIT3 for CHOP, and spliced XBP1).

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture and treat hPSCs on coverslips with this compound.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Staining:

    • Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells (exhibiting green or red fluorescence depending on the kit) relative to the total number of DAPI-stained nuclei in multiple fields of view.

TUNEL Assay Workflow A Cell Seeding and Treatment B Fixation (Paraformaldehyde) A->B C Permeabilization (Triton X-100) B->C D TUNEL Reaction Incubation C->D E Nuclear Counterstain (DAPI) D->E F Fluorescence Microscopy E->F G Quantification of Apoptotic Cells F->G

Caption: TUNEL Assay Experimental Workflow.

Caspase Activity Assay

Objective: To measure the activity of executioner caspases (caspase-3 and -7) as a quantitative measure of apoptosis.

Protocol:

  • Cell Culture and Treatment: Treat hPSCs in a 96-well plate with this compound.

  • Assay Procedure:

    • Add a luminogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis:

    • Normalize the luminescence readings to the number of cells (can be determined by a parallel cell viability assay like CellTiter-Glo).

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the quest for safer hPSC-based therapies. Its targeted inhibition of SCD1 triggers a cascade of ER stress and the unfolded protein response, ultimately leading to the apoptotic demise of undifferentiated, tumorigenic cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. A thorough understanding of its mechanism of action is paramount for its successful translation into clinical applications, ensuring the safety and efficacy of future regenerative medicine strategies.

References

Eliminating Undifferentiated iPSCs and ESCs with PluriSIn 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistence of undifferentiated pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), within a differentiated cell population poses a significant safety risk, primarily due to their potential to form teratomas upon transplantation. PluriSIn 1 is a small molecule that selectively induces apoptosis in these undifferentiated cells, offering a promising solution to enhance the safety of PSC-based therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key data supporting its efficacy.

Core Concepts: Mechanism of Action

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid.[1][2] Human pluripotent stem cells have a unique dependence on oleic acid metabolism, making them particularly vulnerable to SCD1 inhibition.[2][3] The inhibition of SCD1 by this compound leads to an imbalance in fatty acid composition, specifically the accumulation of saturated fatty acids like palmitate and stearate, and the depletion of monounsaturated fatty acids such as oleate.[4] This disruption in lipid metabolism triggers a cascade of cellular stress responses.

The primary mechanism of this compound-induced cell death in undifferentiated PSCs involves:

  • Endoplasmic Reticulum (ER) Stress: The altered lipid composition induces significant stress on the endoplasmic reticulum.[2][4]

  • Protein Synthesis Attenuation: As a consequence of ER stress, a global reduction in protein synthesis is observed.[2]

  • Apoptosis: The culmination of these stress pathways is the activation of the apoptotic cascade, leading to programmed cell death specifically in the undifferentiated PSCs.[2][3]

Crucially, differentiated cells are largely unaffected by this compound treatment as they do not share the same critical dependence on oleic acid biosynthesis for survival.[1][2]

Data Summary: Efficacy of this compound

The following tables summarize the quantitative data from key studies on the effects of this compound on pluripotent stem cells and their differentiated derivatives.

Parameter Cell Type Concentration Treatment Duration Observed Effect Reference
Apoptosis InductionNanog-positive iPS cell derivatives (iPSD)20 µM1 daySignificant induction of apoptosis.[3]
Elimination of Undifferentiated CellsNanog-positive stem cells in cultured iPSD20 µM4 daysDiminished population of Nanog-positive cells.[3]
Effect on Differentiated CellsiPS cell-derived cardiomyocytes (iPS-CMs)20 µM4 daysNo significant increase in apoptosis.[3]
Gene Expression (mRNA and Protein)Nanog in iPS cell derivatives20 µM1 daySignificant decrease in Nanog levels.[5]
Teratoma FormationDMSO-treated iPSD injected in a mouse model-2 weeks post-injectionReadily formed Nanog-expressing tumors.[5]
Teratoma PreventionThis compound-treated iPSD injected in a mouse model-2 weeks post-injectionPrevention of tumor formation.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway initiated by this compound in pluripotent stem cells.

PluriSIn1_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 Inhibits Differentiated Differentiated Cells OleicAcid Oleic Acid (Monounsaturated Fatty Acid) SCD1->OleicAcid Decreases Synthesis SaturatedFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1->SaturatedFA Leads to Accumulation Survival Cell Survival OleicAcid->Survival Promotes ER_Stress Endoplasmic Reticulum (ER) Stress SaturatedFA->ER_Stress Induces ProteinSynth Protein Synthesis Attenuation ER_Stress->ProteinSynth Causes Apoptosis Apoptosis ProteinSynth->Apoptosis Leads to hPSCs Undifferentiated hPSCs / iPSCs Apoptosis->hPSCs Eliminates Experimental_Workflow Start Start: iPSC/ESC Culture Differentiate Differentiate into Target Cell Type Start->Differentiate Treat Treat with this compound (or Vehicle Control) Differentiate->Treat Assess_InVitro In Vitro Assessment: - Purity (FACS, IF) - Viability - Functionality Treat->Assess_InVitro Assess_InVivo In Vivo Assessment: - Teratoma Assay - Engraftment & Survival Assess_InVitro->Assess_InVivo End End: Purified & Safe Cell Population Assess_InVivo->End Logical_Relationship PluriSIn1 This compound Treatment Undifferentiated Undifferentiated iPSCs / ESCs PluriSIn1->Undifferentiated Differentiated Differentiated Cells PluriSIn1->Differentiated Apoptosis Selective Apoptosis Undifferentiated->Apoptosis Leads to Survival Survival & Function Differentiated->Survival Allows for Safety Increased Safety (No Teratomas) Apoptosis->Safety Efficacy Therapeutic Efficacy Maintained Survival->Efficacy

References

In-Depth Technical Guide to PluriSIn 1: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn 1, also known as NSC 14613, is a small molecule inhibitor that has garnered significant attention for its specific cytotoxicity towards human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This property makes it a valuable tool for enhancing the safety of hPSC-based cell therapies by eliminating residual undifferentiated cells, which pose a risk of teratoma formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and application of this compound.

Chemical Structure and Properties

This compound is chemically identified as N'-phenylpyridine-4-carbohydrazide. Its structure features a pyridine ring linked to a phenylhydrazine moiety through a carbohydrazide group.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name N'-phenylpyridine-4-carbohydrazide[1]
Synonyms NSC 14613, PluriSIn #1[2][3]
CAS Number 91396-88-2[1][2]
Molecular Formula C₁₂H₁₁N₃O[1][3]
SMILES C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2[3]

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 213.24 g/mol [1][2][3]
Appearance Solid[3]
Purity ≥95%
Solubility Insoluble in water. Soluble in DMSO (≥6.75 mg/mL) and EtOH (≥15.67 mg/mL with warming and sonication).[3]
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year. Avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound selectively induces apoptosis in hPSCs by inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid, from saturated fatty acids.

The inhibition of SCD1 in hPSCs leads to a disruption in lipid metabolism, characterized by an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This imbalance is believed to trigger a cascade of cellular stress responses, ultimately culminating in programmed cell death.

Signaling Pathways

The primary signaling pathways activated by this compound-mediated SCD1 inhibition in hPSCs are Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to apoptosis.

PluriSIn1_Signaling_Pathway PluriSIn1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSIn1->SCD1 Inhibition Nanog Nanog Expression PluriSIn1->Nanog Downregulates SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Catalyzes conversion of SFA to MUFA ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Accumulation leads to MUFA->ER_Stress Depletion contributes to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Protein_Syn Protein Synthesis Attenuation UPR->Protein_Syn Apoptosis Apoptosis UPR->Apoptosis Nanog->Apoptosis Suppression induces

Caption: Signaling pathway of this compound in human pluripotent stem cells.

The inhibition of SCD1 by this compound disrupts the balance of saturated and monounsaturated fatty acids, leading to ER stress and the activation of the UPR. This, in turn, results in the attenuation of protein synthesis and the induction of apoptosis. This compound treatment also leads to a significant decrease in the expression of the pluripotency marker Nanog, which is associated with the induction of apoptosis in these cells.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is for assessing the cytotoxicity of this compound on hPSCs.

Materials:

  • hPSCs

  • Culture medium appropriate for hPSCs

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

  • Fluorescence microplate reader

Procedure:

  • Seed hPSCs in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Allow cells to attach and grow for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence (medium-only wells).

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed hPSCs in 96-well plate attach Incubate for 24h seed->attach prep_pluri Prepare this compound dilutions attach->prep_pluri treat Treat cells with this compound prep_pluri->treat incubate_treat Incubate for 24-48h treat->incubate_treat add_resazurin Add Resazurin solution incubate_treat->add_resazurin incubate_res Incubate for 2-4h add_resazurin->incubate_res read Measure fluorescence (Ex:560/Em:590) incubate_res->read TUNEL_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_labeling TUNEL Labeling cluster_imaging Staining & Imaging treat_cells Treat hPSCs with this compound (24h) wash1 Wash with PBS treat_cells->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize on ice wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 add_tunel Add TUNEL reaction mixture wash3->add_tunel incubate_tunel Incubate for 60 min at 37°C add_tunel->incubate_tunel wash4 Wash with PBS incubate_tunel->wash4 counterstain Counterstain with DAPI wash4->counterstain wash5 Wash with PBS counterstain->wash5 mount Mount and visualize wash5->mount

References

PluriSIn 1: A Targeted Approach to Eradicating Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, metastasis, and resistance to conventional therapies. These CSCs share many characteristics with normal pluripotent stem cells, including the expression of pluripotency-associated transcription factors such as NANOG and OCT4.[1][2] The selective elimination of this resilient cell population represents a paramount objective in the development of novel and more effective cancer treatments. PluriSIn 1, a small molecule inhibitor, has emerged as a promising agent in this endeavor, demonstrating selective cytotoxicity against pluripotent stem cells and, by extension, cancer stem cells.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its associated signaling pathways.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound, also known as NSC 14613, is a derivative of N-acyl phenylhydrazine.[5] Its primary molecular target is Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[6][7] SCD1 is an endoplasmic reticulum (ER) membrane-bound enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[8][9]

The survival of pluripotent stem cells and cancer stem cells exhibits a unique dependence on de novo oleic acid synthesis.[3] By inhibiting SCD1, this compound disrupts the delicate balance between saturated fatty acids (SFAs) and MUFAs.[5] This inhibition leads to the accumulation of SFAs, such as palmitate and stearate, and a depletion of oleate.[5] This metabolic imbalance triggers a cascade of cellular stress responses, including:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs induces significant stress on the ER.[3][5]

  • Attenuation of Protein Synthesis: As a consequence of ER stress, the cell's machinery for protein synthesis is impaired.[3]

  • Apoptosis: The culmination of these stress pathways is the induction of programmed cell death, or apoptosis, in the targeted cells.[3][5]

Crucially, differentiated cells are largely unaffected by this compound, highlighting its selective toxicity towards cells in a pluripotent or stem-like state.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from research on this compound's effects on cancer stem cells and pluripotent stem cells.

ParameterCell TypeConcentrationDurationEffectReference
Apoptosis Induction Nanog-positive induced pluripotent stem cells (iPSCs)20 µM1 daySignificant induction of apoptosis.[10][11]
CSC Elimination Nanog-positive iPSCs20 µM4 daysDiminished population of Nanog-positive stem cells without increasing apoptosis in iPSC-derived cardiomyocytes.[10][11]
Gene Expression iPSCs20 µM4 days~16-fold downregulation of Nanog mRNA levels.[10]
In Vivo Tumorigenicity iPSC-derived spheroids20 µM4 daysPrevention of tumor formation in a mouse model of myocardial infarction.[10][11]

Key Signaling Pathways

The central signaling pathway affected by this compound is the SCD1-mediated lipid metabolism pathway. Its inhibition triggers a downstream cascade leading to apoptosis.

PluriSIn1_Mechanism PluriSIn1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSIn1->SCD1 Inhibits SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1->SFAs Accumulation of MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFAs Catalyzes conversion of SFAs to SCD1->MUFAs Depletion of CSC_Survival Cancer Stem Cell Survival & Proliferation SCD1->CSC_Survival Supports SFAs->SCD1 ER_Stress ER Stress SFAs->ER_Stress Induces Protein_Synth_Att Protein Synthesis Attenuation ER_Stress->Protein_Synth_Att Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces Protein_Synth_Att->Apoptosis Contributes to Apoptosis->CSC_Survival Prevents InVitro_Workflow start iPSC Culture spheroid Spheroid Formation (4 days) start->spheroid treatment This compound (20 µM) or DMSO Treatment spheroid->treatment apoptosis Apoptosis Assay (Day 1) treatment->apoptosis gene_exp qRT-PCR for Nanog (Day 4) treatment->gene_exp protein_exp Immunoblot for Nanog (Day 4) treatment->protein_exp InVivo_Workflow prep Prepare this compound-treated and DMSO-treated iPSC spheroids injection Inject cells into immunodeficient mice prep->injection monitoring Monitor for tumor growth (e.g., 2 weeks) injection->monitoring analysis Harvest tissue and perform histological/IHC analysis for Nanog monitoring->analysis

References

Methodological & Application

Application Notes and Protocols: PluriSIn 1 for In Vivo Teratoma Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical application of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine. However, a significant safety concern is the risk of teratoma formation from residual undifferentiated cells that may persist in the final cell product after differentiation. PluriSIn 1 is a small molecule that selectively eliminates undifferentiated hPSCs, thereby offering a promising strategy to mitigate the risk of teratoma formation in vivo.

Mechanism of Action

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, such as oleic acid.[1][2] Undifferentiated hPSCs have a unique metabolic dependency on the oleic acid biosynthesis pathway.[1] Inhibition of SCD1 by this compound leads to the accumulation of saturated fatty acids and depletion of monounsaturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress.[1][3][4] This sustained ER stress activates the unfolded protein response (UPR) and ultimately triggers apoptosis, leading to the selective death of undifferentiated hPSCs while sparing their differentiated counterparts.[1][4][5]

Quantitative Data Summary

The efficacy of this compound in preventing teratoma formation has been demonstrated in preclinical studies. The following table summarizes the key quantitative data from a study by Zhang et al. (2014), where iPSC-derived cells were treated with this compound prior to transplantation in a mouse model of myocardial infarction.

Treatment GroupThis compound Concentration (µM)Treatment Duration (in vitro)Number of Mice with Tumors / Total MiceTeratoma Incidence (%)
Control (DMSO)04 days6 / 6100%
This compound204 days0 / 60%

Data from Zhang et al. (2014). Cell Cycle, 13(5), 762–771.[5]

Signaling Pathway

PluriSin1_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 inhibition SFA ↑ Saturated Fatty Acids SCD1->SFA leads to MUFA ↓ Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA leads to ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress MUFA->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis triggers Cell_Death Selective Death of Pluripotent Stem Cells Apoptosis->Cell_Death

Caption: this compound signaling pathway in pluripotent stem cells.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the use of this compound to prevent teratoma formation in vivo.

1. Preparation of this compound Stock Solution

  • Reagent: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade DMSO. For example, to prepare a 10 mM stock, resuspend 1 mg of this compound (MW: 213.24 g/mol ) in 469 µL of DMSO.

    • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. In Vitro Treatment of hPSC-Derived Cells with this compound

  • Cell Culture: Differentiated cell populations derived from hPSCs, which may contain residual undifferentiated cells.

  • Procedure:

    • Culture the hPSC-derived cells under their standard conditions.

    • Two to four days before the planned in vivo transplantation, add this compound to the culture medium to a final concentration of 10-20 µM. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.

    • Incubate the cells with this compound for 24 to 96 hours. The optimal incubation time may need to be determined empirically for different cell types and differentiation protocols.

    • On the day of transplantation, wash the cells thoroughly with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any residual this compound.

    • Harvest the cells using standard methods (e.g., trypsinization) and prepare a single-cell suspension for injection.

3. In Vivo Teratoma Formation Assay

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used to prevent graft rejection.

  • Cell Preparation:

    • Resuspend the this compound-treated and control (vehicle-treated) cells in a suitable injection vehicle. A common choice is a mixture of culture medium and Matrigel (or a similar basement membrane extract) to support cell viability and engraftment.

    • The typical cell concentration for injection ranges from 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL.

  • Injection Procedure (Subcutaneous):

    • Anesthetize the mouse using an approved protocol.

    • Inject the cell suspension subcutaneously into the dorsal flank of the mouse using a 27-gauge needle or smaller.

    • Monitor the mice regularly for tumor formation. This includes visual inspection and palpation of the injection site.

  • Injection Procedure (Intramuscular or other sites):

    • Alternative injection sites such as the testis capsule or intramuscularly can also be used and may offer higher sensitivity for teratoma formation. The specific procedure will vary depending on the chosen site and should be performed by trained personnel. For the study by Zhang et al. (2014), intramyocardial injections were performed in a mouse model of myocardial infarction.[5]

  • Monitoring and Endpoint:

    • Monitor the animals for a period of 8-12 weeks, or until tumors in the control group reach a predetermined size limit as per institutional animal care and use committee (IACUC) guidelines.

    • Measure tumor size periodically using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • The primary endpoint is the presence or absence of a palpable tumor.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and surgically excise the tumors (if any) and surrounding tissue.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.

    • Stain the sections with hematoxylin and eosin (H&E) to identify tissues derived from the three embryonic germ layers (endoderm, mesoderm, and ectoderm), which is the definitive confirmation of a teratoma.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_data Data Analysis hPSC_Culture Culture of hPSC-derived cells Treatment Treat with this compound (20 µM) or Vehicle (DMSO) hPSC_Culture->Treatment Harvest Wash and Harvest Cells Treatment->Harvest Injection Inject Cells into Immunodeficient Mice Harvest->Injection Monitoring Monitor for Tumor Formation (8-12 weeks) Injection->Monitoring Analysis Tumor Excision and Histological Analysis Monitoring->Analysis Compare Compare Teratoma Incidence and Size between Groups Analysis->Compare

Caption: Workflow for in vivo teratoma prevention using this compound.

References

Application Notes and Protocols for PluriSIn 1 in Human Pluripotent Stem Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, a significant safety concern for the therapeutic application of hPSC-derived cells is the risk of teratoma formation from residual undifferentiated cells. PluriSIn 1 is a small molecule that selectively induces apoptosis in hPSCs, offering a valuable tool for eliminating these tumorigenic cells from differentiated cultures.[1][2] This document provides detailed application notes and protocols for determining and applying the optimal working concentration of this compound for the selective elimination of hPSCs.

This compound is an inhibitor of the enzyme stearoyl-CoA desaturase (SCD1), which is critical for the synthesis of monounsaturated fatty acids, such as oleic acid.[1][2] The inhibition of SCD1 in hPSCs leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately triggering apoptosis.[1][2] Differentiated cells, with a different metabolic profile, are less sensitive to SCD1 inhibition, allowing for the selective removal of pluripotent cells.

Data Presentation: Efficacy of this compound on hPSCs

The optimal concentration of this compound can vary depending on the specific hPSC line and culture conditions. However, published studies provide a strong starting point for optimization. A concentration of 20 µM has been shown to be effective in eliminating Nanog-positive undifferentiated iPSCs within 1 to 4 days of treatment, while sparing differentiated cardiomyocytes.[3][4]

Table 1: Summary of this compound Effects on hPSCs

Concentration (µM)Treatment DurationCell TypeObserved EffectReference
201 dayNanog-positive iPSCsSignificant induction of apoptosis.[3][4]
204 daysNanog-positive iPSCsDiminished presence of Nanog-positive stem cells.[3]
204 daysiPSC-derived CardiomyocytesNo significant increase in apoptosis.[3]

Signaling Pathway of this compound-Induced Apoptosis in hPSCs

This compound's mechanism of action is initiated by the inhibition of SCD1. This enzymatic block disrupts lipid metabolism, leading to an imbalance of saturated and unsaturated fatty acids. The accumulation of saturated fatty acids in the endoplasmic reticulum membrane is believed to cause ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a signaling network orchestrated by three main sensor proteins: PERK, IRE1α, and ATF6.[5] Under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the upregulation of the pro-apoptotic transcription factor CHOP and the modulation of Bcl-2 family proteins, ultimately leading to the activation of the caspase cascade and programmed cell death.

PluriSIn1_Signaling_Pathway PluriSIn1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSIn1->SCD1 Inhibits SFA ↑ Saturated Fatty Acids SCD1->SFA MUFA ↓ Monounsaturated Fatty Acids SCD1->MUFA ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress MUFA->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP ↑ CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Bcl2_family Modulation of Bcl-2 Family Proteins CHOP->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis of hPSCs Caspase_activation->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis in hPSCs.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for selectively eliminating your specific hPSC line while minimizing toxicity to differentiated cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • hPSCs cultured on a suitable matrix (e.g., Matrigel)

  • hPSC culture medium (e.g., mTeSR1)

  • Differentiated cells derived from the same hPSC line (for specificity testing)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Plating:

    • Plate undifferentiated hPSCs in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • In a separate 96-well plate, plate your differentiated cell population of interest at an appropriate density.

    • Allow cells to attach and recover for 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in hPSC culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.

    • Also, include a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Incubate the plates for 24, 48, and 72 hours.

  • Assessment of Cell Viability:

    • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the no-treatment control for each cell type.

    • Plot the percentage of cell viability against the this compound concentration for both hPSCs and differentiated cells at each time point.

    • The optimal concentration will be the one that results in maximal hPSC death with minimal impact on the viability of the differentiated cells.

experimental_workflow start Start plate_cells Plate hPSCs and Differentiated Cells in 96-well plates start->plate_cells prepare_plurisin1 Prepare Serial Dilutions of this compound plate_cells->prepare_plurisin1 treat_cells Treat Cells with this compound and Controls prepare_plurisin1->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Determine Optimal Concentration viability_assay->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for determining the optimal this compound concentration.
Protocol 2: Validation of hPSC Elimination by Apoptosis Assay

This protocol uses Annexin V staining followed by flow cytometry to confirm that this compound induces apoptosis in hPSCs.

Materials:

  • hPSCs treated with the optimal concentration of this compound and controls (as determined in Protocol 1)

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat hPSCs with the optimal concentration of this compound for the determined duration (e.g., 24-48 hours). Include untreated and vehicle controls.

    • Harvest the cells, including any floating cells in the supernatant, by gentle dissociation (e.g., using Accutase).

    • Wash the cells once with cold PBS.

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up appropriate gates to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: Confirmation of Pluripotency Marker Downregulation

This protocol uses immunofluorescence to visualize the reduction of pluripotency markers (OCT4 and NANOG) in hPSC cultures following this compound treatment.

Materials:

  • hPSCs cultured on coverslips or in optical-bottom plates

  • Optimal concentration of this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% donkey serum in PBS)

  • Primary antibodies: anti-OCT4 and anti-NANOG

  • Fluorochrome-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat hPSCs with the optimal concentration of this compound for the desired duration. Include untreated and vehicle controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorochrome-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips with mounting medium or add mounting medium directly to the wells.

    • Image the cells using a fluorescence microscope. Compare the intensity and number of OCT4 and NANOG positive cells between treated and control samples.

Conclusion

This compound is a potent and selective agent for the elimination of undifferentiated hPSCs from mixed cell populations. By following the protocols outlined in these application notes, researchers can confidently determine the optimal working concentration for their specific experimental needs and validate the efficient removal of tumorigenic pluripotent stem cells, thereby enhancing the safety and reliability of hPSC-based applications.

References

PluriSIn 1: Application Notes and Protocols for the Selective Elimination of Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of residual undifferentiated pluripotent stem cells (PSCs) in cell therapy products poses a significant safety risk due to their potential to form teratomas. PluriSIn 1 is a small molecule that selectively induces apoptosis in human PSCs, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while sparing differentiated cell types.[1][2][3][4] This characteristic makes it a valuable tool for enhancing the safety of PSC-based therapeutic applications.[2][5] this compound functions as an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the oleic acid biosynthesis pathway, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in PSCs.[1][2][6]

Mechanism of Action

This compound is an N-acyl phenylhydrazine derivative that specifically targets and inhibits stearoyl-CoA desaturase (SCD1).[1][2] SCD1 is crucial for the synthesis of monounsaturated fatty acids, particularly oleic acid. Pluripotent stem cells exhibit a unique dependence on this metabolic pathway for their survival.[2] Inhibition of SCD1 by this compound disrupts lipid metabolism in PSCs, which triggers a cascade of cellular stress responses, including ER stress and attenuation of protein synthesis, ultimately culminating in apoptosis.[2] Differentiated cells, being less reliant on this specific pathway, remain largely unaffected by this compound treatment.[1][3][4][5]

PluriSin1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) (Oleic Acid Biosynthesis) PluriSin1->SCD1 Inhibits Differentiated_Cells Differentiated Cells (Unaffected) ER_Stress Endoplasmic Reticulum (ER) Stress SCD1->ER_Stress Leads to Protein_Synth_Attenuation Protein Synthesis Attenuation ER_Stress->Protein_Synth_Attenuation Apoptosis Apoptosis of Pluripotent Stem Cells Protein_Synth_Attenuation->Apoptosis Start Start: Differentiated Cell Culture (Potentially containing residual PSCs) Prepare_PluriSin1 Prepare this compound Working Solution Start->Prepare_PluriSin1 Add_PluriSin1 Add this compound to Culture Medium (Final Concentration: 10-20 µM) Prepare_PluriSin1->Add_PluriSin1 Incubate Incubate for 24-48 hours Add_PluriSin1->Incubate Wash Wash Cells to Remove this compound Incubate->Wash Culture Continue Culture in Fresh Medium Wash->Culture Assess Assess PSC Elimination (e.g., by Nanog staining, flow cytometry) Culture->Assess End End: Purified Differentiated Cell Culture Assess->End

References

Application Notes and Protocols for PluriSIn 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PluriSIn 1 is a small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for lipid metabolism in human pluripotent stem cells (hPSCs).[1][2][3] Its primary application in cell culture is the selective elimination of undifferentiated hPSCs, including embryonic stem (ES) cells and induced pluripotent stem (iPS) cells, while sparing differentiated cells.[1][2] This selectivity makes this compound a valuable tool for preventing teratoma formation in cell transplantation studies and for purifying differentiated cell populations.[1][4] The compound induces apoptosis in Nanog-positive iPS cells, leaving iPS cell-derived cardiomyocytes, for example, unaffected.[3][5] Mechanistically, this compound inhibits SCD1, leading to an imbalance in fatty acid metabolism, which in turn causes endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptosis in pluripotent cells.[4][6]

Chemical Properties

PropertyValue
Chemical Name N'-phenylpyridine-4-carbohydrazide
Alternative Names NSC 14613
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
CAS Number 91396-88-2

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in cell culture applications. The following tables summarize the recommended solvents and storage conditions.

Solubility Data
SolventSolubilityNotes
DMSO ≥6.75 mg/mL[6][7] (approx. 31.65 mM) / ≤ 140 mM[1] / 43 mg/mL (201.65 mM)[8]Use fresh, high-quality DMSO as moisture can reduce solubility.[8]
Ethanol ≥15.67 mg/mL[6][7] (approx. 73.48 mM) / ≤ 90 mM[1]Gentle warming and sonication may be required to fully dissolve.[6]
Water Insoluble[6] or low solubility.[1]
Complex Solvents ≥ 5 mg/mL (23.45 mM)A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution.[5] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°C[1][6][7]12 months[1] to 3 years[8]Protect from light.[1]
Stock Solution (in DMSO) -80°C1 year[8] to 2 years[5]Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO) -20°C1 month[8] to 1 year[5]It is generally recommended to prepare stock solutions fresh before use.[1] Long-term storage of solutions is not recommended.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 213.24 g/mol * (1000 mg / 1 g) = 2.1324 mg.

    • Alternatively, to prepare a 10 mM stock from 1 mg of this compound, you would resuspend it in 469 µL of DMSO.[1]

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[5][6]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube, if necessary for your application.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: For cell culture applications, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid cellular toxicity.[1] Dilute the stock solution in your culture medium immediately before use.[1]

Diagrams

Signaling Pathway of this compound Action

PluriSin1_Pathway PluriSin1 This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) PluriSin1->SCD1 Inhibits FattyAcids Saturated Fatty Acids ↑ Monounsaturated Fatty Acids ↓ SCD1->FattyAcids ER_Stress Endoplasmic Reticulum (ER) Stress FattyAcids->ER_Stress Protein_Synthesis Protein Synthesis Attenuation ER_Stress->Protein_Synthesis Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.

Experimental Workflow for this compound Stock Solution Preparation

PluriSin1_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application Weigh 1. Weigh this compound Powder Add_Solvent 2. Add Sterile DMSO Weigh->Add_Solvent Dissolve 3. Vortex to Dissolve (Warm/Sonicate if needed) Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Dilute 6. Dilute in Culture Medium (Final DMSO < 0.1%) Store->Dilute Apply 7. Add to Cell Culture Dilute->Apply

Caption: Workflow for preparing and using a this compound stock solution.

References

Application Notes and Protocols for PluriSIn 1 Treatment of Differentiated Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Eliminating Undifferentiated Pluripotent Stem Cells to Enhance Safety in Regenerative Medicine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The presence of residual undifferentiated pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), in differentiated cell cultures poses a significant safety risk in regenerative medicine due to their potential to form teratomas. PluriSIn 1 is a small molecule that selectively induces apoptosis in PSCs, offering a robust method for purifying differentiated cell populations and mitigating tumorigenic risk.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in eliminating unwanted PSCs from differentiated cell cultures.

Mechanism of Action

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid.[1][2][3] The inhibition of SCD1 in PSCs leads to an imbalance in cellular lipid composition, which in turn induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and ultimately triggers apoptosis.[1][3] Differentiated cells are largely unaffected by this compound treatment as they do not share the same dependence on this specific lipid metabolism pathway, allowing for the selective elimination of the pluripotent cell population.[1][2]

Signaling Pathway of this compound in Pluripotent Stem Cells

PluriSIn1_Signaling_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 Inhibits Lipid_Imbalance Lipid Imbalance SCD1->Lipid_Imbalance Disrupts ER_Stress ER Stress Lipid_Imbalance->ER_Stress Protein_Synthesis_Attenuation Protein Synthesis Attenuation ER_Stress->Protein_Synthesis_Attenuation Apoptosis Apoptosis Protein_Synthesis_Attenuation->Apoptosis Cell_Death Selective PSC Death Apoptosis->Cell_Death

Caption: Signaling pathway of this compound in pluripotent stem cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on pluripotent stem cells and differentiated cell types.

Table 1: Effect of this compound on Pluripotent Stem Cell Markers and Viability

ParameterTreatment GroupResultFold Change/PercentageReference
Nanog mRNA ExpressionThis compound (20 µM, 4 days)Downregulated~16-fold decrease[4]
Nanog Protein LevelThis compound (20 µM, 4 days)Greatly reducedNot specified[4]
Apoptosis of Nanog+ iPSDsThis compound (20 µM, 1 day)Significantly inducedNot specified[4]
Apoptosis of iPS-derived CMsThis compound (20 µM, 4 days)No significant increaseNot specified[4]

Table 2: In Vivo Tumorigenicity Assessment

Treatment GroupNumber of Mice with TumorsTotal Number of MiceTumor Formation RateReference
DMSO-treated iPSDs66100%[4]
This compound-treated iPSDs060%[4]

Table 3: Effect of this compound on Cardiomyocyte Differentiation Markers

MarkerTreatment GroupResultP-valueReference
cTnIThis compound (20 µM)No significant change> 0.05[4]
α-MHCThis compound (20 µM)No significant change> 0.05[4]
MLC-2vThis compound (20 µM)No significant change> 0.05[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a powder. To prepare a 10 mM stock solution, resuspend 1 mg of this compound in 469 µL of fresh DMSO.[5]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] For use in cell culture, the stock solution should be diluted into the culture medium immediately before application.[5] It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to prevent cytotoxicity.[5]

Protocol for Elimination of Pluripotent Stem Cells from Differentiated Cultures

This protocol is a general guideline and may require optimization for specific cell types and culture conditions.

  • Cell Culture: Culture your differentiated cells according to your standard protocol. It is recommended to have a confluent monolayer or a high-density cell culture for effective treatment.

  • Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution into your pre-warmed cell culture medium to a final concentration of 10-20 µM. For example, to make 10 mL of 20 µM treatment medium, add 20 µL of the 10 mM stock solution to 10 mL of culture medium. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Treatment:

    • Aspirate the existing culture medium from the differentiated cell culture.

    • Add the this compound treatment medium to the cells.

    • For the control group, add the vehicle control medium.

    • Incubate the cells for 24 to 96 hours at 37°C and 5% CO2. The optimal treatment duration may vary depending on the cell type and the initial percentage of pluripotent cells. A 24-hour treatment is often sufficient to induce apoptosis in Nanog-positive iPSCs, while a 4-day treatment can ensure complete elimination.[4]

  • Post-Treatment:

    • After the incubation period, aspirate the treatment medium.

    • Wash the cells twice with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add fresh, pre-warmed culture medium (without this compound) to the cells.

    • Continue to culture and monitor the cells for recovery and purity.

  • Assessment of Pluripotent Cell Elimination: To verify the removal of pluripotent cells, perform assays such as:

    • Immunocytochemistry: Staining for pluripotency markers like Nanog, Oct4, and Sox2.

    • Quantitative PCR (qPCR): To measure the expression levels of pluripotency genes.

    • Flow Cytometry: To quantify the percentage of remaining pluripotent cells.

    • In vivo Teratoma Assay: For a definitive assessment of tumorigenic potential, inject the treated cells into immunodeficient mice and monitor for tumor formation.[1][4]

Experimental Workflow for this compound Treatment

PluriSIn1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis Differentiated_Culture Differentiated Cell Culture Prepare_Medium Prepare Treatment Medium (10-20 µM this compound) and Vehicle Control (DMSO) Differentiated_Culture->Prepare_Medium PluriSIn1_Stock Prepare this compound Stock (10 mM in DMSO) PluriSIn1_Stock->Prepare_Medium Treat_Cells Treat Cells for 24-96 hours Prepare_Medium->Treat_Cells Wash_Cells Wash Cells and Replace with Fresh Medium Treat_Cells->Wash_Cells Assess_Purity Assess Purity (ICC, qPCR, Flow Cytometry) Wash_Cells->Assess_Purity Assess_Tumorigenicity Assess Tumorigenicity (Teratoma Assay) Wash_Cells->Assess_Tumorigenicity

Caption: Experimental workflow for this compound treatment.

Conclusion

This compound provides an effective and straightforward method for the selective elimination of undifferentiated pluripotent stem cells from differentiated cell cultures. By inhibiting SCD1 and inducing apoptosis specifically in PSCs, this compound enhances the safety of cell-based therapies by preventing teratoma formation.[1][4] The protocols and data presented here offer a comprehensive guide for researchers and scientists to implement this valuable tool in their workflows.

References

Application Notes and Protocols: A Step-by-Step Guide for PluriSIn 1 Application in iPSC Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of human induced pluripotent stem cells (iPSCs) in regenerative medicine and drug discovery holds immense promise. A significant challenge, however, is the risk of teratoma formation from residual undifferentiated iPSCs co-existing with differentiated cell populations. PluriSIn 1 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including iPSCs, while sparing differentiated cells.[1][2][3][4] This makes it an invaluable tool for enhancing the safety of iPSC-based therapies by eliminating tumorigenic undifferentiated cells.[1][5]

This compound functions as an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid.[1][2][6] This inhibition leads to an imbalance in lipid metabolism within pluripotent cells, triggering endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, apoptosis.[1][6] Differentiated cells, with different metabolic dependencies, remain largely unaffected.[2][3]

Mechanism of Action

This compound selectively eliminates pluripotent stem cells by targeting their unique dependence on oleic acid metabolism. By inhibiting SCD1, this compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to the accumulation of toxic substrates and the induction of ER stress, which culminates in programmed cell death.

PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 Inhibits DifferentiatedCell Differentiated Cells (Unaffected) PluriSIn1->DifferentiatedCell OleicAcid Oleic Acid Biosynthesis SCD1->OleicAcid Catalyzes ERStress ER Stress SCD1->ERStress Apoptosis Apoptosis in iPSCs ERStress->Apoptosis

Caption: Mechanism of this compound action in selectively eliminating iPSCs.

Data Summary

Quantitative data regarding this compound's properties and effects are summarized below.

Table 1: Properties of this compound

Property Description Reference
Target Stearoyl-CoA Desaturase (SCD1) [2][6]
Pathway Oleic Acid Biosynthesis [2]
CAS Number 91396-88-2 [2]
Chemical Formula C₁₂H₁₁N₃O [2]

| Purity | ≥ 95% |[2] |

Table 2: Efficacy of this compound in Eliminating Undifferentiated iPSCs

Cell Type This compound Concentration Treatment Duration Outcome Reference
Nanog-positive iPSCs 20 µM 1 Day Significant induction of apoptosis [5][7]
Nanog-positive iPSCs 20 µM 4 Days Diminished Nanog-positive stem cells [5][7]

| iPSC-derived Cardiomyocytes | 20 µM | 4 Days | No increased apoptosis observed |[5][7] |

Table 3: Effect of this compound on Pluripotency Marker Expression

Marker Change in Expression Method of Detection Reference
Nanog Significantly Decreased (mRNA and protein) qRT-PCR, Western Blot [5][7]

| OCT4 | Significantly Decreased | qRT-PCR |[8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 469 µL of fresh DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The supplied product is stable for 12 months from the date of receipt when stored correctly.[3]

Note: Prepare the stock solution fresh before use for optimal performance.[3]

Protocol for Eliminating Undifferentiated iPSCs from Differentiated Cultures

This protocol describes the application of this compound to a mixed population of iPSC-derived cells to remove any remaining undifferentiated cells.

cluster_0 Experimental Workflow Start iPSC-Derived Differentiated Culture Treatment Add this compound (e.g., 20 µM) Start->Treatment Incubate Incubate for 1-4 Days Treatment->Incubate Wash Wash and Replace with Fresh Medium Incubate->Wash End Purified Culture of Differentiated Cells Wash->End

Caption: General workflow for the purification of differentiated cell cultures using this compound.

Materials:

  • Differentiated iPSC culture containing residual undifferentiated cells

  • 10 mM this compound stock solution

  • Culture medium appropriate for the differentiated cell type

  • Phosphate-buffered saline (PBS)

Protocol:

  • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final working concentration (e.g., 20 µM).

  • Aspirate the existing medium from the differentiated cell culture.

  • Add the medium containing this compound to the cells.

  • Incubate the cells for 1 to 4 days at 37°C and 5% CO₂. The optimal incubation time may vary depending on the iPSC line and the differentiation protocol used. A 4-day treatment has been shown to be effective in diminishing Nanog-positive cells.[7]

  • After the incubation period, aspirate the this compound-containing medium.

  • Wash the cells gently with PBS to remove any residual this compound.

  • Add fresh, pre-warmed culture medium (without this compound) to the cells.

  • Continue to culture and monitor the purified differentiated cells.

Verification of Undifferentiated Cell Removal

To confirm the successful elimination of pluripotent cells, assess the expression of pluripotency markers.

A. Immunocytochemistry (ICC):

  • Fix the treated and untreated (control) cells.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with primary antibodies against pluripotency markers such as Nanog, OCT4, TRA-1-60, or SSEA-4.

  • Incubate with fluorescently labeled secondary antibodies.

  • Visualize using fluorescence microscopy. A significant reduction or absence of positive staining in the treated population indicates successful elimination of iPSCs.

B. Quantitative Reverse Transcription PCR (qRT-PCR):

  • Extract total RNA from both treated and untreated (control) cell populations.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for pluripotency genes (e.g., NANOG, POU5F1/OCT4).

  • Normalize the expression levels to a housekeeping gene. A significant downregulation of pluripotency markers in the treated cells confirms the removal of undifferentiated iPSCs.[7][8]

Signaling Pathway Overview

Inhibition of SCD1 by this compound disrupts cellular lipid homeostasis, which not only induces ER stress but may also impact other critical signaling pathways. In cancer stem cells, SCD1 inhibition has been shown to suppress Wnt and NOTCH signaling, pathways also crucial for maintaining pluripotency.[9] This suggests a potentially broader mechanism for this compound's action in destabilizing the pluripotent state.

PluriSIn1 This compound SCD1 SCD1 PluriSIn1->SCD1 Inhibits SFA Saturated Fatty Acids (Accumulate) SCD1->SFA MUFA Monounsaturated Fatty Acids (Depleted) SCD1->MUFA Wnt Wnt Signaling SCD1->Wnt Inhibits Notch NOTCH Signaling SCD1->Notch Inhibits ERStress ER Stress SFA->ERStress Pluripotency iPSC Pluripotency & Survival MUFA->Pluripotency Apoptosis Apoptosis ERStress->Apoptosis Apoptosis->Pluripotency Disrupts Wnt->Pluripotency Notch->Pluripotency

Caption: Signaling pathways affected by this compound-mediated SCD1 inhibition.

References

PluriSIn 1: Application Notes for Selective Elimination of Pluripotent Stem Cells in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn 1 is a small molecule inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid.[1][2] This inhibition uniquely triggers endoplasmic reticulum (ER) stress, attenuates protein synthesis, and induces apoptosis specifically in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][3] This selective cytotoxicity makes this compound a valuable tool for eliminating residual undifferentiated stem cells from differentiated cell cultures, thereby enhancing the safety of cell-based therapies by reducing the risk of teratoma formation.[1][4] These application notes provide detailed safety and handling precautions, experimental protocols for the use of this compound in a laboratory setting, and a summary of its key characteristics.

Safety and Handling Precautions

This compound is a chemical compound intended for laboratory research use only and should be handled with care by trained personnel.[5] Adherence to standard laboratory safety practices is essential.

Hazard Identification

This compound is classified as harmful if swallowed.

GHS Hazard Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety glasses with side shields to protect from splashes.[6]

  • Nitrile gloves.[6]

  • A laboratory coat to protect skin and clothing.[6]

First Aid Measures
  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Storage and Stability

This compound powder is stable when stored at -20°C and protected from light.[1][5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C.[1][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into working volumes.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[8] Do not allow the chemical to enter drains.[9]

Physicochemical and Biological Properties

PropertyValueSource
Chemical Name N'-phenylpyridine-4-carbohydrazide[1]
Synonyms NSC 14613[7]
CAS Number 91396-88-2[7]
Molecular Formula C₁₂H₁₁N₃O[7]
Molecular Weight 213.24 g/mol [10]
Purity ≥95%[2]
Target Stearoyl-CoA Desaturase 1 (SCD1)[1][2]
Mechanism of Action Induces ER stress and apoptosis in pluripotent stem cells[1][3]
Solubility Soluble in DMSO and Ethanol[10]

Mechanism of Action

This compound selectively induces apoptosis in pluripotent stem cells by inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This enzyme is critical for the synthesis of monounsaturated fatty acids, particularly oleic acid. The inhibition of SCD1 leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn causes endoplasmic reticulum (ER) stress. The stressed ER activates the Unfolded Protein Response (UPR), leading to a decrease in overall protein synthesis and ultimately triggering the apoptotic cascade, resulting in cell death. Differentiated cells are largely unaffected as they do not share the same critical dependence on this specific metabolic pathway.[1][3]

PluriSIn1_Mechanism PluriSIn1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSIn1->SCD1 Inhibits SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1->SFA Leads to accumulation of MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Catalyzes conversion of SCD1->MUFA Leads to depletion of SFA->SCD1 Substrate ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Induces MUFA->ER_Stress Prevents Protein_Synthesis Protein Synthesis Attenuation ER_Stress->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Pluripotent_Cell Pluripotent Stem Cell Apoptosis->Pluripotent_Cell Selective Elimination of Differentiated_Cell Differentiated Cell Pluripotent_Cell->Differentiated_Cell Differentiation

Caption: Mechanism of this compound action in pluripotent stem cells.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW: 213.24 g/mol ), add 469 µL of DMSO.[1]

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[7]

Protocol for Selective Elimination of Undifferentiated iPSCs from a Differentiated Culture

This protocol is designed for the removal of residual Nanog-positive iPSCs from a culture of iPSC-derived cells (e.g., cardiomyocytes).[4]

Materials:

  • Culture of differentiated cells containing residual iPSCs

  • Appropriate cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile culture plates

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow:

PluriSIn1_Workflow start Start: Differentiated culture with residual iPSCs prepare_media Prepare culture medium with this compound (20 µM) and vehicle control (DMSO) start->prepare_media treat_cells Treat cells for 1-4 days prepare_media->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells add_fresh_media Add fresh culture medium wash_cells->add_fresh_media analyze_cells Analyze for elimination of iPSCs and viability of differentiated cells add_fresh_media->analyze_cells end End: Purified culture of differentiated cells analyze_cells->end

Caption: General experimental workflow for this compound treatment.

Procedure:

  • Cell Culture Preparation: Culture the differentiated cells containing residual iPSCs under standard conditions until they are ready for treatment.

  • Preparation of Treatment Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution into the appropriate cell culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM this compound to 1 mL of culture medium.

    • Prepare a vehicle control medium containing the same concentration of DMSO as the this compound-treated medium (typically 0.1-0.2%).

  • Treatment:

    • Aspirate the existing medium from the cell cultures.

    • Add the this compound-containing medium to the treatment group and the vehicle control medium to the control group.

    • Incubate the cells for 1 to 4 days at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line and the proportion of undifferentiated cells. A 1-day treatment is often sufficient to induce apoptosis in Nanog-positive iPSCs, while a 4-day treatment can further diminish the number of these cells.[4]

  • Post-Treatment:

    • After the incubation period, aspirate the treatment medium.

    • Wash the cells twice with sterile PBS to remove any residual this compound.

    • Add fresh, pre-warmed culture medium to the cells.

  • Analysis:

    • Assess the effectiveness of the treatment by analyzing the cultures for the presence of pluripotent stem cell markers (e.g., Nanog, Oct4) through immunocytochemistry or flow cytometry.

    • Evaluate the health and viability of the desired differentiated cell population using appropriate markers and viability assays (e.g., Trypan blue exclusion, live/dead staining).

Quantitative Data Summary

ParameterValueCell TypeOutcomeSource
Effective Concentration 20 µMiPSC-derived cells (iPSD)Significantly induces apoptosis of Nanog-positive cells.[4]
Treatment Duration 1 dayiPSDInduces apoptosis in Nanog-positive cells.[4]
Treatment Duration 4 daysiPSDDiminishes Nanog-positive stem cells without increasing apoptosis in iPSC-derived cardiomyocytes.[4]
In Vivo Application 20 µM pre-treatmentiPSD for transplantationPrevents teratoma formation in a mouse model of myocardial infarction.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Toxicity to differentiated cells This compound concentration is too high or treatment is too long. The specific differentiated cell type may have some sensitivity.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Start with a lower concentration (e.g., 5-10 µM).
Incomplete elimination of pluripotent cells This compound concentration is too low or treatment is too short. The stock solution may have degraded.Increase the concentration or duration of treatment. Ensure the stock solution has been stored correctly and prepare a fresh dilution.
Precipitation of this compound in culture medium The solubility limit has been exceeded.Ensure the final DMSO concentration in the medium is low (typically <0.5%). Prepare the working solution fresh before each use.

For further technical support, please refer to the supplier's documentation or contact their technical service department.

References

Application Note: Preparation of PluriSIn 1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PluriSIn 1, also known as NSC 14613, is a small molecule inhibitor of Stearoyl-CoA Desaturase (SCD1).[1][2][3][4] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][5] In the field of stem cell research, this compound is utilized for its ability to selectively eliminate undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem (ES) and induced pluripotent stem (iPS) cells, while sparing differentiated cells.[2][6] This selective cytotoxicity is mediated through the induction of endoplasmic reticulum (ER) stress and apoptosis, making this compound a valuable tool for preventing teratoma formation in transplantation studies and improving the safety of stem cell-based therapies.[1][3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and efficacy. This document provides a detailed protocol for preparing a this compound stock solution in Dimethyl Sulfoxide (DMSO).

Quantitative Data and Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Chemical Name N'-phenylpyridine-4-carbohydrazide[1][2][4]
Alternative Name NSC 14613[1][7][8]
Molecular Formula C₁₂H₁₁N₃O[1][6][8]
Molecular Weight 213.24 g/mol [1][3][4][8]
Purity ≥95% - ≥99% (Varies by supplier)[6][4][8]
Solubility in DMSO ≥6.75 mg/mL to 43 mg/mL (up to 201.65 mM)[1][3][8]
Appearance Solid[1][8]

Signaling Pathway and Mechanism of Action

This compound selectively induces apoptosis in pluripotent stem cells by inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This inhibition disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids, which in turn causes ER stress and activates the apoptotic cascade.

PluriSIn1_Pathway cluster_cell Inside Pluripotent Stem Cell PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) PluriSIn1->SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearate) MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Catalysis ER_Stress Endoplasmic Reticulum (ER) Stress SFA->SCD1 SFA->ER_Stress Accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induction of Cell Pluripotent Stem Cell

Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

  • This compound powder (MW: 213.24 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure

  • Pre-experimental Calculations:

    • To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

    • Example Calculation for 1 mL of 10 mM Stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 213.24 g/mol x 1000 mg/g

      • Mass = 2.13 mg

    • For convenience, one can weigh a specific mass (e.g., 1 mg) and calculate the required volume of DMSO.[2]

      • Volume (µL) = (Mass (mg) / MW ( g/mol )) / Concentration (mmol/L) x 1,000,000

      • For 1 mg of this compound: Volume (µL) = (1 / 213.24) / 10 * 1,000,000 = 469 µL of DMSO .[2][9]

  • Weighing this compound:

    • Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or cryovial appropriate for the final volume.

  • Dissolution in DMSO:

    • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Using fresh DMSO is crucial as absorbed moisture can reduce solubility.[3]

    • Cap the vial securely.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][7]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use working volumes in sterile cryovials. This practice is essential to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][9][10]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow

Workflow Start Start Calc Calculate Mass of This compound and Volume of DMSO Start->Calc Weigh Weigh this compound Powder Calc->Weigh Add_DMSO Add Fresh DMSO to Powder Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check Visually Confirm Complete Dissolution Dissolve->Check Check->Dissolve No Aliquot Aliquot into Single-Use Volumes Check->Aliquot  Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution in DMSO.

Storage and Stability

Proper storage is vital to maintain the activity of the this compound stock solution.

FormStorage TemperatureStability PeriodNotes
Solid Powder -20°C2 - 3 yearsProtect from prolonged exposure to light.[2][3]
Stock Solution in DMSO -20°CUp to 1 month[3][10]
Stock Solution in DMSO -80°CUp to 1 yearRecommended for longer-term storage.[3][7]

General Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is strongly recommended.[2][9]

  • Fresh Preparation: For critical experiments, it is best to prepare the stock solution fresh before use.[2][9]

  • Dilution for Cell Culture: When diluting the stock solution into aqueous culture medium, do so immediately before use.[2][9] The final concentration of DMSO should be kept low (typically <0.1%) to avoid cellular toxicity.[2][9][11] A vehicle control (medium with the same final DMSO concentration) should be included in experiments.[11]

References

Troubleshooting & Optimization

troubleshooting incomplete elimination of PSCs with PluriSIn 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using PluriSIn 1 for the elimination of pluripotent stem cells (PSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the enzyme stearoyl-CoA desaturase (SCD1).[1][2][3] SCD1 is a key enzyme in the biosynthesis of oleic acid, a monounsaturated fatty acid.[4][5] Human pluripotent stem cells (hPSCs) have a unique dependence on oleic acid metabolism, and inhibition of SCD1 by this compound leads to endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptosis (programmed cell death) in these cells.[4][5][6] This selective action allows for the elimination of undifferentiated PSCs while sparing differentiated cell types.[2][7]

Q2: What is the recommended concentration and duration for this compound treatment?

The most commonly cited effective concentration of this compound is 20 µM.[4] Treatment duration typically ranges from 1 to 4 days, depending on the specific cell line and experimental goals.[4] A 1-day treatment can significantly induce apoptosis in Nanog-positive PSCs, while a 4-day treatment can lead to the near-complete elimination of these cells.[4]

Q3: Is this compound toxic to differentiated cells?

This compound has been shown to be selectively toxic to PSCs, with minimal effect on a variety of differentiated cell types, including cardiomyocytes.[2][4][7] Studies have demonstrated that while this compound induces apoptosis in Nanog-positive undifferentiated cells, it does not significantly increase apoptosis in iPS-derived cardiomyocytes.[4]

Q4: How can I confirm the elimination of PSCs after this compound treatment?

Verification of PSC elimination is crucial to prevent teratoma formation in cell therapy applications.[1][4][5] Several methods can be used:

  • Quantitative PCR (qPCR): Analyze the expression of pluripotency markers such as NANOG, OCT4, and SOX2. A significant downregulation of these markers indicates successful PSC elimination.[3][4][8][9]

  • Flow Cytometry (FACS): Use antibodies against PSC-specific surface markers like SSEA-4 and TRA-1-60 to quantify the remaining PSC population.[2][10][11]

  • Immunocytochemistry (ICC): Stain for pluripotency markers to visually confirm the absence of PSC colonies.[4]

  • In vivo Teratoma Assay: This is the gold standard for confirming the absence of tumorigenic residual PSCs.[4][5]

Troubleshooting Guide: Incomplete PSC Elimination

Problem: Residual pluripotent stem cells are detected after treatment with this compound.

Potential Cause Suggested Solution
Suboptimal Cell Density Cell density can influence the effectiveness of this compound. High cell densities may lead to incomplete exposure of all cells to the compound. Conversely, very low densities might affect cell viability and differentiation. It is recommended to optimize the cell seeding density for your specific cell line and culture system.[7][12][13][14]
PSC Heterogeneity Pluripotent stem cell populations can be heterogeneous, with some subpopulations potentially exhibiting different sensitivities to this compound.[15][16][17] This inherent variability may result in a small fraction of resistant cells. Consider extending the duration of this compound treatment or performing a second round of treatment.
Resistant PSC Clones Some PSC lines or clones may have inherent resistance to this compound. If incomplete elimination persists despite optimizing other parameters, it may be necessary to screen different PSC clones for their sensitivity to the compound.
Incorrect this compound Concentration or Duration The standard 20 µM concentration and 1-4 day treatment may need to be optimized for your specific cell line and differentiation protocol. Perform a dose-response and time-course experiment to determine the optimal conditions.
Degraded this compound Ensure that the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its efficacy.[7] It is advisable to aliquot the stock solution upon receipt.
Presence of Survival Factors in Culture Medium Certain components in the cell culture medium may promote cell survival and counteract the apoptotic effect of this compound. If possible, consider using a more defined medium during the treatment period.

Experimental Protocols

Protocol 1: Elimination of PSCs using this compound
  • Cell Seeding: Plate your differentiated cell culture containing residual PSCs at an optimized density.

  • Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in your cell culture medium at the desired final concentration (e.g., 20 µM).

  • Treatment: Aspirate the existing medium from your cell culture and add the this compound-containing medium.

  • Incubation: Incubate the cells for the determined duration (e.g., 1-4 days) at 37°C and 5% CO₂.

  • Medium Change: After the treatment period, aspirate the this compound-containing medium and wash the cells once with fresh, pre-warmed medium.

  • Recovery: Add fresh culture medium and allow the cells to recover for at least 24 hours before proceeding with downstream analysis.

Protocol 2: Verification of PSC Elimination by qPCR
  • RNA Extraction: Extract total RNA from both this compound-treated and untreated (control) cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers for pluripotency markers (e.g., NANOG, OCT4, SOX2), and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in the expression of pluripotency genes in the treated sample compared to the control.[8]

Protocol 3: Verification of PSC Elimination by Flow Cytometry
  • Cell Dissociation: Dissociate the this compound-treated and control cells into a single-cell suspension using a gentle dissociation reagent like Accutase.

  • Cell Staining: Incubate the cells with fluorescently conjugated antibodies against PSC-specific surface markers (e.g., PE-conjugated anti-SSEA-4 and APC-conjugated anti-TRA-1-60) and corresponding isotype controls.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells positive for the pluripotency markers in the treated and control populations.

Signaling Pathways and Workflows

PluriSIn1_Mechanism_of_Action PluriSIn1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSIn1->SCD1 Inhibits Oleic_Acid Oleic Acid (Monounsaturated Fatty Acid) SCD1->Oleic_Acid Catalyzes Biosynthesis ER_Stress Endoplasmic Reticulum (ER) Stress SCD1->ER_Stress Depletion leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces PSC_Elimination PSC Elimination Apoptosis->PSC_Elimination

Caption: Mechanism of action of this compound in inducing PSC-specific apoptosis.

PSC_Elimination_Workflow cluster_treatment Treatment Phase cluster_verification Verification Phase Start Differentiated Culture with Residual PSCs Treatment Treat with this compound (e.g., 20 µM for 1-4 days) Start->Treatment Recovery Wash and Recover Treatment->Recovery qPCR qPCR for Pluripotency Markers Recovery->qPCR FACS FACS for Surface Markers Recovery->FACS Result Pure Differentiated Cell Population qPCR->Result Teratoma In vivo Teratoma Assay FACS->Teratoma If required FACS->Result

Caption: Experimental workflow for PSC elimination and verification.

References

Technical Support Center: Assessing PluriSIn 1 Toxicity in Differentiated Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing the toxicity of PluriSIn 1 in differentiated cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4][5] SCD1 is a key enzyme in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][6] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs. This buildup of SFAs can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis (programmed cell death) in susceptible cells.[1][6][7]

Q2: Is this compound toxic to all cell types?

A2: No, this compound exhibits selective toxicity. It is highly effective at eliminating undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2][3][4][8][9] However, many differentiated cell types are significantly more resistant to its cytotoxic effects.[3][4][8][9] For example, iPSC-derived cardiomyocytes have been shown to be largely unaffected by this compound treatment.[5][8][10]

Q3: Why are some differentiated cells resistant to this compound?

A3: The resistance of many differentiated cells to this compound is linked to their metabolic state. Pluripotent stem cells have a unique dependence on the production of oleic acid (a MUFA) for their survival and proliferation.[7] Differentiated cells, on the other hand, often have different metabolic requirements and may be less sensitive to the disruption of MUFA synthesis. Some studies suggest that non-cancerous differentiated cells can tolerate SCD1 inhibition better than cancer cells.[6][11]

Q4: What is the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. For eliminating residual pluripotent stem cells, a concentration of around 20 µM has been shown to be effective.[5][10] However, for assessing toxicity in differentiated cell lines, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on studies with other SCD1 inhibitors, the IC50 for sensitive cancer cell lines can be in the nanomolar range, while resistant differentiated cells may not show significant toxicity even at much higher concentrations.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For example, to prepare a 10 mM stock solution, you can resuspend 1 mg of this compound in 469 µL of fresh DMSO. It is recommended to prepare fresh stock solutions before use. For long-term storage, the solid compound should be stored at -20°C, protected from light.[4] Aliquoting the DMSO stock solution into working volumes can help avoid repeated freeze-thaw cycles. When adding to cell culture media, ensure the final DMSO concentration does not exceed a level that could be toxic to your specific cells (typically <0.1%).[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High levels of cell death observed in my differentiated control cell line. The specific differentiated cell line may be sensitive to SCD1 inhibition. Certain cell types, like early neuron cultures, have shown sensitivity to SCD1 inhibitors.- Perform a dose-response curve to determine the IC50 for your specific cell line. - Consider using a lower concentration of this compound. - As a control, try to rescue the cells by co-treating with oleic acid. If the toxicity is on-target, oleic acid should reverse the effect.
No significant cell death is observed even at high concentrations of this compound. The differentiated cell line is likely resistant to this compound-induced toxicity, which is an expected outcome for many differentiated cell types.- Confirm the activity of your this compound stock on a sensitive cell line (e.g., a pluripotent stem cell line or a sensitive cancer cell line). - Increase the treatment duration. - Use more sensitive assays for detecting subtle cytotoxic effects, such as measuring markers of ER stress.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent this compound concentration due to improper mixing or degradation. - Differences in cell passage number, as sensitivity can change over time in culture.- Ensure consistent cell seeding density across all wells and experiments. - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Use cells within a consistent passage number range for all experiments.
Solvent (DMSO) control shows some toxicity. The final concentration of DMSO in the culture medium is too high for the specific cell line being used.- Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. - Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for SCD1 inhibitors in various cell lines. Note that data for this compound in a wide range of differentiated, non-cancerous cell lines is limited. Therefore, data for other SCD1 inhibitors (A939572 and CAY10566) are included to provide a broader perspective on the potential effects.

Cell Line Cell Type Compound IC50
Caki1Clear Cell Renal Cell CarcinomaA93957265 nM
A498Clear Cell Renal Cell CarcinomaA93957250 nM
Caki2Clear Cell Renal Cell CarcinomaA93957265 nM
ACHNClear Cell Renal Cell CarcinomaA9395726 nM
THJ29TAnaplastic Thyroid CarcinomaA939572Low nM range
THJ16TAnaplastic Thyroid CarcinomaMF-4382-5 nM
KTC2Anaplastic Thyroid CarcinomaA939572Low nM range
HepG2Hepatocellular CarcinomaCAY105667.9 nM
Swiss 3T3FibroblastCAY10566Concentration-dependent decrease in proliferation
Normal Ovarian Surface Epithelial CellsEpithelialCAY10566No significant effect on viability
Peripheral Blood Mononuclear CellsImmuneCAY10566No significant effect on viability

Experimental Protocols

Here are detailed protocols for key experiments to assess the toxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest

    • This compound

    • 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Materials:

    • Cells of interest

    • This compound

    • 96-well plate

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

    • Incubate for the desired treatment period.

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution (if required by the kit).

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • This compound

    • 6-well plate or culture flasks

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PluriSin1_Pathway This compound-Induced Apoptosis Pathway PluriSin1 This compound SCD1 SCD1 PluriSin1->SCD1 Inhibits SFA Saturated Fatty Acids (SFAs) (Accumulation) MUFA Monounsaturated Fatty Acids (MUFAs) (Depletion) SCD1->MUFA Catalyzes conversion from SFAs ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 ATF4 ATF4 PERK->ATF4 CHOP CHOP IRE1a->CHOP ATF6->CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow General Workflow for Assessing this compound Cytotoxicity cluster_assays Assess Cytotoxicity and Apoptosis start Start: Seed Differentiated Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assays (e.g., MTT, MTS) incubate->viability cytotoxicity Cytotoxicity Assays (e.g., LDH release) incubate->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI, TUNEL) incubate->apoptosis analyze Data Analysis (e.g., IC50 Calculation) viability->analyze cytotoxicity->analyze apoptosis->analyze end End: Determine Toxicity Profile analyze->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

References

optimizing PluriSIn 1 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PluriSIn 1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration to selectively eliminate undifferentiated pluripotent stem cells (PSCs) while minimizing effects on differentiated cell populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, specifically an N-acyl phenylhydrazine derivative, that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem (ES) cells and induced pluripotent stem (iPS) cells.[1][2] Its primary mechanism of action is the inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids like oleic acid.[3][4] hPSCs have a unique dependence on this lipid metabolism pathway. By inhibiting SCD1, this compound leads to an accumulation of saturated fatty acids and a depletion of oleate, which induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and ultimately triggers apoptosis in pluripotent cells.[3][4] Differentiated cells are largely unaffected as they do not share this specific metabolic dependency.[1]

Q2: Why is it important to eliminate undifferentiated PSCs from cell therapy products?

A2: Residual undifferentiated PSCs in a final cell therapy product pose a significant safety risk, as they are tumorigenic and can form teratomas upon transplantation.[3][5] this compound is used to prevent teratoma formation by selectively removing these hazardous undifferentiated cells from the differentiated cell population before therapeutic use.[1][3]

Q3: What is the recommended starting concentration for this compound?

A3: Based on published studies, a common starting concentration is between 10 µM and 20 µM.[5][6] For example, treatment with 20 µM this compound for 1 to 4 days has been shown to effectively eliminate Nanog-positive tumorigenic iPS-derived cells while sparing iPS-derived cardiomyocytes.[5][6] However, the optimal concentration is highly dependent on the specific cell line and differentiation protocol, necessitating empirical determination.

Q4: How should I prepare and store this compound?

A4: this compound has low solubility in aqueous media. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[7] For cell culture use, the stock solution should be diluted into the culture medium immediately before application. To avoid potential toxicity from the solvent, the final concentration of DMSO in the culture medium should generally be kept below 0.1%.[7] Stock solutions are typically stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles.[7]

This compound Signaling Pathway and Mechanism

PluriSIn1_Mechanism cluster_Cell Pluripotent Stem Cell SCD1 SCD1 (Stearoyl-CoA Desaturase) MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Product SFA_accum Accumulation MUFA_dep Depletion SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate SFA->SFA_accum ER_Stress ER Stress MUFA->MUFA_dep Apoptosis Apoptosis ER_Stress->Apoptosis PluriSIn1 This compound PluriSIn1->SCD1 Inhibition SFA_accum->ER_Stress

Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.

Troubleshooting Guide

Problem 1: My desired differentiated cells are showing signs of toxicity or death after this compound treatment.

  • Possible Cause: The concentration of this compound is too high for your specific differentiated cell type, or the treatment duration is too long. While this compound is selective, high concentrations can affect other cell types.

  • Solution:

    • Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM) and treatment durations (e.g., 24h, 48h, 72h).

    • Assess Viability: Use a viability assay (e.g., Resazurin or CellTiter-Glo®) to determine the IC50 for both your differentiated cells and any remaining PSCs.

    • Select Optimal Dose: Choose the highest concentration and longest duration that effectively eliminates PSCs without significantly impacting the viability of your differentiated cells. Refer to the Protocol for Dose-Response Analysis below.

Problem 2: I still detect residual pluripotent cells (e.g., Nanog-positive) after treatment.

  • Possible Cause: The this compound concentration is too low, the treatment duration is too short, or the cell culture density is too high, preventing effective exposure.

  • Solution:

    • Increase Concentration/Duration: Systematically increase the concentration or extend the treatment time based on your dose-response data. A 4-day treatment may be more effective than a 1-day treatment for complete elimination.[5][6]

    • Optimize Seeding Density: Ensure cells are not overly confluent during treatment, allowing the compound to access all cells in the culture.

    • Repeat Treatment: Consider a repeat treatment cycle after a recovery period if a single treatment is insufficient.

    • Confirm with Sensitive Assays: Use highly sensitive methods like flow cytometry or qPCR to confirm the absence of pluripotency markers. Refer to the Protocol for Assessing Pluripotent Cell Elimination below.

Problem 3: My experimental results are inconsistent between batches.

  • Possible Cause: Inconsistencies could arise from the age of the this compound stock solution, repeated freeze-thaw cycles, or variations in cell culture conditions.

  • Solution:

    • Prepare Fresh Aliquots: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.[7]

    • Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.[8]

    • Use Positive and Negative Controls: Always include an untreated PSC population (positive control for pluripotency markers) and a fully differentiated, PSC-free population (negative control) in your validation assays.

Quantitative Data Summary

The following tables provide an overview of reported concentrations and a template for designing a dose-response experiment.

Table 1: Published this compound Concentrations and Effects

Concentration Treatment Duration Cell Type Observed Effect Reference
20 µM 1 Day iPS-derived cells Significant decrease in Nanog mRNA and protein levels. [6]
20 µM 4 Days iPS-derived cells Near-complete disappearance of spheroids; significant reduction in Nanog protein. [5]

| 20 µM | 4 Days | iPS-derived cardiomyocytes | No significant increase in apoptosis; cardiac differentiation markers (cTnI, α-MHC) unaffected. |[5][6] |

Table 2: Example Dose-Response Optimization Matrix

This compound Conc. 24h Treatment 48h Treatment 72h Treatment
0 µM (Vehicle) % Viability (PSC) % Viability (PSC) % Viability (PSC)
% Viability (Diff. Cell) % Viability (Diff. Cell) % Viability (Diff. Cell)
5 µM % Viability (PSC) % Viability (PSC) % Viability (PSC)
% Viability (Diff. Cell) % Viability (Diff. Cell) % Viability (Diff. Cell)
10 µM % Viability (PSC) % Viability (PSC) % Viability (PSC)
% Viability (Diff. Cell) % Viability (Diff. Cell) % Viability (Diff. Cell)
15 µM % Viability (PSC) % Viability (PSC) % Viability (PSC)
% Viability (Diff. Cell) % Viability (Diff. Cell) % Viability (Diff. Cell)
20 µM % Viability (PSC) % Viability (PSC) % Viability (PSC)

| | % Viability (Diff. Cell) | % Viability (Diff. Cell) | % Viability (Diff. Cell) |

Experimental Workflow and Protocols

Experimental_Workflow cluster_Setup Phase 1: Experiment Setup cluster_Treatment Phase 2: Treatment & Incubation cluster_Analysis Phase 3: Data Analysis cluster_Decision Phase 4: Decision start Start: Mixed culture of PSCs and differentiated cells plate Plate cells in multi-well format start->plate prep Prepare this compound dilution series (e.g., 0-20 µM) prep->plate treat Treat cells with This compound dilutions plate->treat incubate Incubate for defined durations (24h, 48h, 72h) treat->incubate analysis Perform Parallel Assays incubate->analysis viability Assay 1: Cell Viability (e.g., Resazurin) analysis->viability elimination Assay 2: PSC Elimination (Flow Cytometry/qPCR) analysis->elimination function Assay 3: DifferentiatedCellFunction (e.g., Marker Expression) analysis->function decision Determine Optimal Concentration & Duration analysis->decision desc Highest dose that kills PSCs with minimal impact on differentiated cells decision->desc

Caption: Workflow for optimizing this compound concentration.

Protocol 1: Dose-Response Analysis to Determine Optimal this compound Concentration

This protocol outlines how to determine the ideal concentration of this compound for your specific cell culture system.

Materials:

  • Mixed culture of differentiated cells and residual PSCs.

  • This compound (powder or stock solution).

  • DMSO (for stock solution).

  • Appropriate cell culture medium and plates (96-well format recommended).

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo® 3D).

  • Plate reader for absorbance or fluorescence.

Methodology:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Cell Seeding: Seed your mixed cell population into a 96-well plate at a consistent density. Include wells for vehicle control (DMSO only) and untreated controls.

  • Prepare Dilutions: Prepare a series of this compound dilutions in your culture medium. For example, create 2x concentrated solutions for final concentrations of 0, 1, 5, 10, 15, and 20 µM. The vehicle control should contain the same final DMSO concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours). Use separate plates for each time point.

  • Viability Assessment: At the end of each incubation period, add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration. Plot the dose-response curve to determine the concentration that eliminates PSCs while preserving the viability of your differentiated cells.

Protocol 2: Assessing Pluripotent Cell Elimination by Flow Cytometry

This protocol verifies the removal of PSCs by quantifying cells expressing pluripotency surface markers.

Materials:

  • Treated and untreated cell samples.

  • Enzyme-free cell dissociation buffer.

  • Flow cytometry buffer (e.g., PBS + 2% FBS).

  • Fluorophore-conjugated antibodies against PSC surface markers (e.g., TRA-1-60, SSEA-4) and an isotype control.

  • Flow cytometer.

Methodology:

  • Cell Harvest: Harvest cells from the culture dish using a gentle, enzyme-free dissociation buffer to create a single-cell suspension.

  • Cell Counting: Count the cells to ensure the correct number for staining (typically 0.5-1.0 x 10^6 cells per sample).

  • Antibody Staining: Resuspend the cell pellet in flow cytometry buffer containing the fluorescently-conjugated primary antibody (and isotype control in a separate tube).

  • Incubation: Incubate on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound antibodies, pelleting by centrifugation between washes.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer. Add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.

  • Analysis: Gate on the live cell population and quantify the percentage of cells positive for the pluripotency marker compared to the isotype control. A successful treatment will show a significant reduction in this population compared to the untreated control.

References

what to do if PluriSIn 1 is not working

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PluriSIn 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a small molecule that selectively eliminates undifferentiated human pluripotent stem cells (hPSCs), including human embryonic stem (ES) cells and induced pluripotent stem (iPS) cells.[1][2][3] Its main application is to remove residual pluripotent cells from differentiated cell cultures, which is a critical step to prevent the formation of teratomas when these cells are used in transplantation therapies.[1][2]

Q2: How does this compound work?

This compound is an inhibitor of the enzyme stearoyl-CoA desaturase (SCD1).[4][5][6] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, such as oleic acid.[1][2] Pluripotent stem cells have a unique dependence on this metabolic pathway.[2] By inhibiting SCD1, this compound disrupts lipid metabolism in hPSCs, leading to an accumulation of saturated fatty acids, which induces endoplasmic reticulum (ER) stress, a reduction in protein synthesis, and ultimately programmed cell death (apoptosis).[2][5] Differentiated cells are typically not affected because their metabolism is different.[1][2]

Q3: Which cell types are sensitive to this compound?

This compound is specifically cytotoxic to human pluripotent stem cells.[2][5] It has been shown to be effective on human ES and iPS cells.[1] It also affects mouse pluripotent stem cells and can hinder mouse embryonic development.[6] A wide array of progenitor and differentiated cells are spared.[2] For example, it has been shown to induce apoptosis in Nanog-positive iPS cells while leaving iPS cell-derived cardiomyocytes unaffected.[1][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound.

Issue 1: this compound is not eliminating pluripotent stem cells from my culture.

If you observe that this compound is not effective at inducing cell death in your hPSCs, consider the following potential causes and solutions.

Potential Cause 1: Reagent Integrity and Storage

This compound may have degraded due to improper storage or handling. Stock solutions of small molecules can lose activity over time, especially if subjected to multiple freeze-thaw cycles.[8]

  • Solution:

    • Ensure this compound has been stored correctly. For long-term storage, it should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4]

    • Prepare fresh stock solutions in DMSO. It is recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[8]

    • If possible, test the activity of your this compound on a sensitive, well-characterized hPSC line as a positive control.

Potential Cause 2: Suboptimal Concentration or Incubation Time

The concentration of this compound or the duration of the treatment may be insufficient for your specific cell line or experimental conditions.

  • Solution:

    • Perform a dose-response experiment to determine the optimal concentration for your cell line. A common starting concentration is 20 µM.[4][7]

    • Increase the incubation time. Effective elimination of hPSCs has been reported with treatment durations from 1 to 4 days.[4][7]

Potential Cause 3: Low Solubility in Media

This compound has low solubility in aqueous media.[8] If not properly dissolved, its effective concentration in the culture medium will be lower than intended.

  • Solution:

    • Ensure the DMSO stock solution is fully dissolved before diluting it into the culture medium.

    • Dilute the stock solution into the culture medium immediately before adding it to the cells.[8] Avoid preparing large volumes of this compound-containing media that will be stored for extended periods.

Potential Cause 4: Cell Culture Health and Contamination

The general health of your cell culture can impact the effectiveness of any treatment. Contamination can also lead to unexpected results.

  • Solution:

    • Routinely check your cultures for any signs of contamination, including bacteria, fungi, or mycoplasma.[9][10]

    • Ensure your cells are healthy and proliferating normally before starting the experiment. Stressed cells may respond differently to treatment.

    • Follow strict aseptic techniques to prevent contamination.[11][12]

Potential Cause 5: Cell Line-Specific Resistance

Some cell lines may exhibit inherent or acquired resistance to this compound. The expression level of SCD1 or the activity of downstream pathways could vary between cell lines.

  • Solution:

    • Verify the pluripotency of your cells using markers like Nanog, as this compound's efficacy is linked to the pluripotent state.[4][7]

    • If you suspect resistance, consider analyzing the expression of SCD1 in your cell line.

    • If the issue persists, you may need to explore alternative methods for eliminating pluripotent cells.

Issue 2: I am observing toxicity in my differentiated cells after this compound treatment.

While this compound is designed to be selective, toxicity in differentiated cells can occasionally occur.

Potential Cause 1: High Concentration of this compound

The concentration required to eliminate hPSCs may be too high for your specific type of differentiated cells, especially if they are sensitive.

  • Solution:

    • Titrate the concentration of this compound downwards to find a concentration that is effective against hPSCs but minimally toxic to your differentiated cells.

Potential Cause 2: High Final Concentration of DMSO

The solvent used for the this compound stock solution, typically DMSO, can be toxic to cells at higher concentrations.

  • Solution:

    • Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%, as higher levels can be cytotoxic.[8]

Potential Cause 3: Immature Differentiated Cells

If your differentiated culture contains a high proportion of immature progenitor cells, they may retain some sensitivity to SCD1 inhibition.

  • Solution:

    • Allow your cells to differentiate for a longer period to reach a more mature and stable state before applying this compound.

    • Characterize the maturity of your differentiated culture to ensure it has lost pluripotent markers.

Troubleshooting Workflow

Here is a logical workflow to diagnose why this compound may not be working as expected.

G start Start: this compound Not Working reagent_check Check Reagent Integrity: - Stored at -80°C/-20°C? - Fresh stock solution? - Avoided freeze-thaw cycles? start->reagent_check reagent_ok Reagent OK? reagent_check->reagent_ok protocol_check Review Protocol: - Correct concentration (e.g., 20 µM)? - Sufficient incubation (1-4 days)? - DMSO concentration < 0.1%? reagent_ok->protocol_check Yes re_prepare Prepare Fresh Reagent: - Use new vial. - Make fresh stock solution. reagent_ok->re_prepare No protocol_ok Protocol Correct? protocol_check->protocol_ok culture_check Examine Cell Culture: - Culture healthy? - Free of contamination? - Cells confirmed pluripotent? protocol_ok->culture_check Yes optimize Optimize Protocol: - Perform dose-response curve. - Increase incubation time. protocol_ok->optimize No culture_ok Culture Healthy? culture_check->culture_ok re_evaluate_culture Re-evaluate Culture: - Treat for contamination. - Confirm pluripotency markers. culture_ok->re_evaluate_culture No contact_support Advanced Troubleshooting: - Consider cell line resistance. - Contact technical support. culture_ok->contact_support Yes optimize->start re_prepare->start re_evaluate_culture->start

Caption: A troubleshooting flowchart for when this compound is not effective.

Quantitative Data Summary

ParameterRecommended ValueNotes
Working Concentration 10 - 20 µMOptimal concentration may be cell line-dependent. A dose-response curve is recommended.[4]
Incubation Time 1 - 4 daysDuration may need to be optimized based on the rate of cell death observed.[4][7]
Solvent DMSO
Max Final DMSO Conc. < 0.1%Higher concentrations can be toxic to cells.[8]
Stock Solution Storage -20°C for up to 1 year; -80°C for up to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[4][8]

Experimental Protocols

Protocol: Elimination of Residual iPSCs from a Cardiomyocyte Culture

This protocol provides a general guideline for using this compound to purify iPSC-derived cardiomyocytes. This is adapted from a published study.[7]

Materials:

  • Differentiated culture containing iPSC-derived cardiomyocytes and residual iPSCs.

  • This compound

  • DMSO

  • Appropriate cell culture medium for cardiomyocytes.

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Culture Preparation:

    • Ensure your differentiated cardiomyocyte culture is at a healthy stage, typically after several days of differentiation when beating cardiomyocytes are visible.

  • This compound Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution directly into fresh cardiomyocyte culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM stock solution to 1 mL of medium. Ensure the final DMSO concentration is below 0.1%.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

    • As a control, treat a parallel culture with medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Incubation:

    • Incubate the cells for 48 to 96 hours (2 to 4 days) under standard culture conditions (e.g., 37°C, 5% CO₂).

    • Monitor the cultures daily under a microscope. You should observe signs of cell death (rounding up, detachment) selectively in the colonies of undifferentiated iPSCs. The sheets of beating cardiomyocytes should remain largely intact.

  • Post-Treatment Wash and Recovery:

    • After the incubation period, aspirate the this compound-containing medium.

    • Gently wash the cell layer once with sterile PBS to remove residual this compound and dead cells.

    • Add fresh, pre-warmed cardiomyocyte culture medium (without this compound).

    • Return the cells to the incubator and continue with your planned experiments.

  • Verification (Optional but Recommended):

    • To confirm the elimination of pluripotent cells, you can perform immunocytochemistry for pluripotency markers like Nanog or OCT4. The treated culture should be negative for these markers.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment prep_culture 1. Prepare Differentiated Cardiomyocyte Culture prep_plurisin 2. Prepare 20 µM this compound in Culture Medium prep_culture->prep_plurisin prep_control 3. Prepare Vehicle Control (DMSO in Medium) prep_culture->prep_control add_plurisin 4. Add this compound Medium to Cells prep_plurisin->add_plurisin add_control 5. Add Control Medium to Parallel Culture prep_control->add_control incubate 6. Incubate for 2-4 Days add_plurisin->incubate add_control->incubate wash 7. Wash with PBS incubate->wash recover 8. Add Fresh Medium for Recovery wash->recover verify 9. Verify Elimination (e.g., ICC for Nanog) recover->verify

Caption: A general workflow for eliminating iPSCs from a differentiated culture.

Signaling Pathway

This compound Mechanism of Action

This compound inhibits the SCD1 enzyme, which is critical for converting saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This disruption is uniquely toxic to pluripotent stem cells.

G cluster_cell Pluripotent Stem Cell cluster_consequences Cellular Consequences SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD1 Enzyme SFA->SCD1 Substrate ER_Stress ER Stress SFA->ER_Stress Accumulation Causes SCD1->SFA MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Product Protein_Synth_Down Protein Synthesis Attenuation ER_Stress->Protein_Synth_Down Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Protein_Synth_Down->Apoptosis PluriSIn1 This compound PluriSIn1->SCD1 Inhibits

Caption: The signaling pathway of this compound leading to apoptosis in hPSCs.

References

Technical Support Center: PluriSIn 1 and Differentiated Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of PluriSIn 1 on the viability of specific differentiated cells. Our goal is to equip researchers with the knowledge to effectively use this compound for the selective elimination of pluripotent stem cells while maintaining the health of desired differentiated cell populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the enzyme stearoyl-CoA desaturase (SCD1). SCD1 is a key enzyme in the biosynthesis of oleic acid, a monounsaturated fatty acid. Human pluripotent stem cells (hPSCs) have a unique dependence on oleic acid synthesis for their survival. By inhibiting SCD1, this compound selectively induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis (programmed cell death) in undifferentiated hPSCs.[1][2]

Q2: Will this compound affect the viability of my differentiated cells?

A2: Studies have shown that this compound is highly selective for pluripotent stem cells and spares a wide array of differentiated cell types.[2] For instance, iPSC-derived cardiomyocytes have been shown to be resistant to this compound treatment at concentrations effective for eliminating undifferentiated cells.[1][3]

Q3: What is the recommended concentration of this compound to eliminate pluripotent stem cells without harming differentiated cells?

A3: A concentration of 20 µM this compound applied for 1 to 4 days has been shown to be effective in eliminating Nanog-positive iPSCs while not significantly increasing apoptosis in iPSC-derived cardiomyocytes.[3] However, the optimal concentration and duration of treatment may vary depending on the specific cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] It is recommended to prepare a stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C. Avoid repeated freeze-thaw cycles.[4]

Q5: Are there any known long-term effects of this compound treatment on surviving differentiated cells?

A5: Current research suggests that this compound treatment does not have a detrimental impact on the engraftment and survival of iPSC-derived cardiomyocytes following transplantation.[3] However, long-term effects on other differentiated cell types have not been extensively studied. It is advisable to conduct long-term viability and functional assays on your specific differentiated cell population after this compound treatment to ensure no adverse effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Differentiated cells show signs of toxicity or reduced viability after this compound treatment. The concentration of this compound may be too high for your specific cell type.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your differentiated cells. Start with a lower concentration and gradually increase it.
The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), as higher concentrations can be toxic to some cell types.
The differentiated cells may be particularly sensitive to the stress induced by the treatment.Reduce the duration of this compound exposure. A shorter treatment time may be sufficient to eliminate pluripotent cells without harming your differentiated cells.
Incomplete elimination of pluripotent stem cells. The concentration of this compound may be too low.Increase the concentration of this compound in a step-wise manner, while monitoring the viability of your differentiated cells.
The duration of treatment may be too short.Extend the duration of this compound treatment. Some pluripotent cells may require a longer exposure to undergo apoptosis.
The pluripotent stem cells may have developed resistance.This is unlikely with a small molecule inhibitor in a short-term experiment. However, ensure the purity and activity of your this compound compound.
Precipitation of this compound in the culture medium. This compound has limited solubility in aqueous solutions.Ensure that the this compound stock solution is properly dissolved in DMSO before adding it to the culture medium. Add the stock solution to the medium while gently vortexing to ensure proper mixing.

Quantitative Data on Differentiated Cell Viability

The following table summarizes the available data on the impact of this compound on the viability of specific differentiated cells.

Cell TypeOrganismThis compound ConcentrationTreatment DurationViability/Apoptosis AssayOutcomeReference
iPSC-derived CardiomyocytesHuman20 µMUp to 4 daysTUNEL assayNo significant increase in apoptosis compared to control.[3]
Differentiated Cells (General)HumanNot specifiedNot specifiedNot specifiedDifferentiated cells are completely resistant.[3]

Note: There is a need for more quantitative studies on a wider variety of differentiated cell types to expand this dataset.

Experimental Protocols

Detailed Protocol for Assessing Differentiated Cell Viability after this compound Treatment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Differentiated cells cultured in a 96-well plate

  • This compound stock solution (in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your differentiated cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and stabilize overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh culture medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

PluriSin1_Pathway cluster_effects Cellular Effects in hPSCs PluriSin1 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) PluriSin1->SCD1 inhibits ER_Stress ER Stress PluriSin1->ER_Stress Protein_Synthesis Protein Synthesis Attenuation PluriSin1->Protein_Synthesis Apoptosis Apoptosis PluriSin1->Apoptosis Differentiated_Cells Differentiated Cells PluriSin1->Differentiated_Cells spares Oleic_Acid Oleic Acid Biosynthesis SCD1->Oleic_Acid catalyzes hPSCs Human Pluripotent Stem Cells Oleic_Acid->hPSCs essential for survival Apoptosis->hPSCs elimination of

Caption: this compound inhibits SCD1, disrupting oleic acid synthesis and leading to apoptosis in hPSCs.

Experimental Workflow for Assessing Differentiated Cell Viability

Viability_Workflow start Start: Culture Differentiated Cells in 96-well plate treatment Treat with this compound (and controls) start->treatment incubation Incubate for defined period treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay readout Measure Absorbance at 570 nm mt_assay->readout analysis Data Analysis: Calculate % Viability readout->analysis end End: Determine effect of This compound on viability analysis->end

Caption: Workflow for determining the effect of this compound on the viability of differentiated cells.

References

PluriSIn 1 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and effective use of PluriSIn 1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (also known as NSC 14613) is a small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1][2][3] It is primarily used in stem cell research to selectively eliminate undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem (ES) cells and induced pluripotent stem (iPS) cells, from cultures.[4][5][6] This selectivity helps to prevent teratoma formation in transplantation studies, thereby enhancing the safety of hPSC-based therapies.[1][7]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound has low solubility in aqueous media and is practically insoluble in water.[1][4][8] The recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][2][8] For cell culture applications, it is crucial to first dissolve this compound in a suitable organic solvent before diluting it into your aqueous culture medium.[4]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO and Ethanol?

The solubility of this compound can vary slightly between batches and suppliers. However, the following table summarizes the generally reported solubility data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ≥ 6.75 mg/mL[1][8] - 43 mg/mL[3]~31.6 mM - 201.65 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Ethanol ≥ 15.67 mg/mL[1][8] - 21.32 mg/mL[6]~73.5 mM - 100 mMGentle warming and sonication can aid dissolution.[1][8]

Q4: My this compound precipitated out of solution after I diluted it in my cell culture medium. How can I prevent this?

This is a common issue due to the low aqueous solubility of this compound.[4] Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1%, to avoid solvent toxicity to your cells.[4]

  • Direct Dilution: Dilute the this compound stock solution directly into the pre-warmed culture medium immediately before use.[4]

  • Mixing: Mix the solution thoroughly by gentle pipetting or swirling immediately after adding the this compound stock.

  • Working Concentration: Use the lowest effective concentration of this compound for your experiments. A common working concentration to induce apoptosis in Nanog-positive iPS cells is 20 µM.[9]

Q5: How should I store my this compound stock solution?

For long-term stability, it is recommended to store this compound as a powder at -20°C for up to 3 years.[3] Once dissolved, aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[4][10] Store stock solutions at -20°C for up to 1 month or at -80°C for up to 1 year.[3] Always protect the compound from prolonged exposure to light.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO or Ethanol. Poor quality solvent (contains water).Use fresh, anhydrous DMSO or absolute ethanol.[3] Gentle warming or sonication can also be applied to aid dissolution in ethanol.[1]
Precipitate forms in the stock solution upon storage at -20°C. The concentration may be too high, leading to crystallization at low temperatures.Prepare a slightly lower concentration stock solution. Before use, gently warm the vial to room temperature and vortex to ensure any precipitate has redissolved.
Inconsistent experimental results. Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly, especially if storing at -20°C.[4] Avoid repeated freeze-thaw cycles by aliquoting.[4]
Toxicity observed in differentiated cells. The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell type (typically <0.1% for DMSO).[4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 1 mg of this compound powder (Molecular Weight: 213.24 g/mol ).[1][8]

  • Solvent Addition: To prepare a 10 mM stock solution, add 469 µL of fresh, anhydrous DMSO to the 1 mg of this compound.[4]

  • Dissolution: Vortex the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol for Treating Pluripotent Stem Cells with this compound
  • Cell Plating: Plate human pluripotent stem cells at your desired density and allow them to attach overnight.

  • Preparation of Working Solution: The day of the experiment, thaw an aliquot of your this compound stock solution at room temperature.

  • Dilution: Pre-warm your cell culture medium to 37°C. Just before adding to the cells, dilute the this compound stock solution directly into the medium to achieve the desired final concentration (e.g., 20 µM). For example, to make 1 mL of medium with 20 µM this compound from a 10 mM stock, add 2 µL of the stock solution to 998 µL of medium.

  • Treatment: Aspirate the old medium from your cells and replace it with the freshly prepared this compound-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours to 4 days, depending on the experimental goal).[9]

Visualizations

This compound Mechanism of Action

PluriSIn1_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) PluriSIn1->SCD1 Inhibits Lipid_Imbalance Imbalance of Saturated and Monounsaturated Fatty Acids SCD1->Lipid_Imbalance Leads to ER_Stress Endoplasmic Reticulum (ER) Stress Lipid_Imbalance->ER_Stress Protein_Synthesis Attenuation of Protein Synthesis ER_Stress->Protein_Synthesis Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in pluripotent stem cells.

Experimental Workflow for this compound Treatment

PluriSIn1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dilute_Stock Dilute Stock Solution in Culture Medium Prepare_Stock->Dilute_Stock Culture_Cells Culture Pluripotent Stem Cells Treat_Cells Replace Medium and Treat Cells Culture_Cells->Treat_Cells Dilute_Stock->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Analyze Analyze for Apoptosis, Differentiation, etc. Incubate->Analyze

Caption: A standard experimental workflow for treating pluripotent stem cells with this compound.

References

Technical Support Center: Optimizing PluriSIn 1 Protocols for Diverse iPSC Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing PluriSIn 1. Due to the inherent variability among different induced Pluripotent Stem Cell (iPSC) lines, a one-size-fits-all protocol is often insufficient. This guide offers frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize this compound treatment for the specific needs of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that selectively induces the death of undifferentiated human pluripotent stem cells (hPSCs), including iPSCs and embryonic stem (ES) cells, while sparing differentiated cells.[1][2] Its mechanism of action involves the inhibition of Stearoyl-CoA Desaturase (SCD1), a crucial enzyme in the biosynthesis of oleic acid.[1][2][3] By blocking this pathway, this compound induces endoplasmic reticulum (ER) stress and apoptosis specifically in pluripotent cells, which have a unique dependence on lipid metabolism.[3] This makes it a valuable tool for eliminating residual undifferentiated cells from a culture, thereby reducing the risk of teratoma formation in cell therapy applications.[2][3][4]

Q2: Why is my standard this compound protocol not working effectively on a new iPSC line?

Significant variability exists between different iPSC lines. This diversity can arise from several factors, including the donor's genetic background, the original somatic cell type used for reprogramming, the reprogramming method itself, and routine cell culture practices.[5] This inherent biological divergence can lead to differences in metabolic dependencies and overall stability, which may affect a cell line's sensitivity to this compound. Therefore, it is crucial to empirically determine the optimal concentration and duration of treatment for each new iPSC line.

Q3: What is a good starting concentration and treatment duration for this compound?

Based on published studies, a common starting point for this compound treatment is a concentration of 10-20 µM for a duration of 24 to 96 hours .[4] However, this should only be considered a starting point. The optimal conditions must be determined through a dose-response experiment for each specific iPSC line to ensure efficient elimination of pluripotent cells without harming the differentiated cell population.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2] It is critical to prepare fresh stock solutions before use and to aliquot them into working volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store the stock solution at -20°C and protect it from light.[2] When adding this compound to your cell culture, ensure the final concentration of DMSO is kept low (ideally below 0.1%) to prevent solvent-induced cytotoxicity.[2]

Q5: Can this compound treatment harm my differentiated cells?

This compound is designed to be selective for undifferentiated pluripotent stem cells.[1][2] Studies have shown it leaves differentiated cells, such as iPSC-derived cardiomyocytes, unaffected.[1][4] However, at excessively high concentrations or after prolonged exposure, some toxicity to differentiated cells may occur. This is another reason why optimizing the dose and duration for your specific cell line and differentiation protocol is essential.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
1. Incomplete Elimination of iPSCs Sub-optimal Concentration: The this compound concentration is too low for the specific iPSC line.Insufficient Duration: The treatment time is too short to induce apoptosis in all pluripotent cells.High Cell Density: Overly confluent cultures can sometimes inhibit the uniform action of small molecules.Inherent Resistance: The specific iPSC line may have a lower dependency on the SCD1 pathway.Perform a Dose-Response Titration: Test a range of this compound concentrations (e.g., 5, 10, 20, 40 µM) to find the lowest effective dose. Refer to Protocol 3.3 for a detailed method.Extend Treatment Duration: Increase the incubation time in 24-hour increments and assess cell viability and marker expression at each time point.Standardize Confluency: Ensure you treat cultures at a consistent and optimal cell density for each experiment.
2. Excessive Cell Death (Including Differentiated Cells) Concentration Too High: The this compound dose is above the toxic threshold for your differentiated cells.Treatment Too Long: Prolonged exposure is causing off-target effects or stressing the differentiated cells.Culture Health: The differentiated cells may be unhealthy or immature, making them more susceptible to chemical stressors.Reduce Concentration and/or Duration: Use the lowest effective concentration determined from your dose-response experiment.Verify Culture Purity: Confirm the health and maturity of your differentiated culture before treatment using relevant markers.
3. High Variability Between Experiments Inconsistent Stock Solution: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.Variable Cell State: Differences in iPSC confluency, passage number, or spontaneous differentiation at the start of the experiment.Inconsistent Procedure: Minor variations in incubation times or pipetting techniques.Use Fresh Aliquots: Always use a fresh or recently thawed aliquot of the this compound stock solution for each experiment.Standardize Culture Conditions: Implement strict quality control for your iPSC cultures. Start experiments at the same confluency and within a consistent passage number range.Maintain Consistent Protocols: Ensure all experimental steps are performed consistently.

Section 3: Key Experimental Protocols

Protocol 3.1: Preparation of this compound Stock Solution

  • To prepare a 10 mM stock solution, reconstitute 1 mg of this compound (Molecular Weight: ~213.2 g/mol , check manufacturer's specifications) in approximately 469 µL of fresh, high-quality DMSO.[2]

  • Vortex gently until the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.[2]

  • Avoid repeated freeze-thaw cycles.[2]

Protocol 3.2: General Protocol for this compound Treatment

This protocol serves as a starting point and should be followed by the optimization experiment described in Protocol 3.3.

  • Culture your iPSCs through your desired differentiation protocol.

  • At the stage where you wish to eliminate residual undifferentiated cells, carefully aspirate the existing culture medium.

  • Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 20 µM). Thaw a stock solution aliquot and dilute it directly into the medium immediately before use.[2]

  • Add the this compound-containing medium to your cells.

  • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

  • After the treatment period, aspirate the medium containing this compound.

  • Wash the cells gently with pre-warmed PBS or basal medium to remove any residual compound.

  • Add fresh, standard culture medium (without this compound) and continue with your differentiation or maintenance protocol.

Protocol 3.3: Dose-Response Experiment to Optimize this compound Concentration

  • Cell Plating: Plate your differentiating cells at a consistent density in a multi-well plate (e.g., 24-well or 48-well plate). Include wells for an untreated control and a vehicle control (medium with DMSO equivalent to the highest this compound concentration).

  • Treatment: Prepare culture medium containing a range of this compound concentrations. A good starting range is 0 µM (untreated), 0 µM (+DMSO vehicle), 5 µM, 10 µM, 20 µM, and 40 µM.

  • Incubation: Replace the medium in the wells with the corresponding this compound concentrations. Incubate for a set duration (e.g., 48 hours).

  • Assessment of Pluripotent Cell Viability: After incubation, analyze the wells to determine the effectiveness of iPSC elimination. This can be done via:

    • Immunocytochemistry (ICC): Stain for pluripotency markers like NANOG, OCT4, or TRA-1-60 to visually identify and count remaining iPSC colonies.

    • Flow Cytometry: If applicable, quantify the percentage of marker-positive cells (e.g., SSEA-4) in the population.

    • qRT-PCR: Analyze the expression levels of pluripotency genes (e.g., NANOG, POU5F1).

  • Assessment of Differentiated Cell Health: Evaluate the morphology and viability of your target differentiated cells to check for toxicity. A viability assay (e.g., Live/Dead staining) can be beneficial.

  • Data Analysis: Plot the percentage of remaining pluripotent cells (or relative gene expression) against the this compound concentration. The optimal concentration is the lowest dose that effectively eliminates iPSCs without causing significant harm to the differentiated cells.

Table 1: Example Data from a this compound Dose-Response Experiment
This compound Conc. (µM)% Remaining NANOG+ Colonies (Mean ± SD)Differentiated Cell Morphology
0 (Untreated)100 ± 5.2Healthy
0 (DMSO Vehicle)98 ± 4.5Healthy
545 ± 6.1Healthy
108 ± 2.3Healthy
20 <1 Healthy
40<1Minor signs of stress (e.g., cell rounding)
Note: This table contains example data. Actual results will vary depending on the iPSC line and differentiation protocol.

Section 4: Visualizations and Diagrams

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and the workflow for optimizing its use.

PluriSIn1_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 Inhibits OleoylCoA Oleoyl-CoA SCD1->OleoylCoA ERStress ER Stress & Protein Synthesis Attenuation SCD1->ERStress Suppression leads to StearoylCoA Stearoyl-CoA StearoylCoA->SCD1 OleicAcid Oleic Acid (Monounsaturated Fatty Acid) OleoylCoA->OleicAcid Apoptosis Apoptosis in Pluripotent Stem Cells ERStress->Apoptosis Optimization_Workflow start Start: Differentiated iPSC Culture plate Plate Cells in Multi-Well Format start->plate treat Treat with this compound Concentration Range (e.g., 0-40 µM) plate->treat incubate Incubate for Fixed Duration (e.g., 48 hours) treat->incubate assess Assess Outcomes incubate->assess analyze_psc Analyze Pluripotent Cells (ICC, Flow, qRT-PCR) assess->analyze_psc analyze_diff Analyze Differentiated Cells (Morphology, Viability) assess->analyze_diff determine Determine Optimal Dose: Max iPSC Elimination Min Differentiated Cell Toxicity analyze_psc->determine analyze_diff->determine

References

Technical Support Center: PluriSIn 1 Treatment and Post-Treatment Cell Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to PluriSIn 1 treatment. This resource is designed for researchers, scientists, and drug development professionals encountering spontaneous differentiation in their cell cultures following the application of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing spontaneous differentiation after this compound treatment, which is supposed to eliminate pluripotent stem cells?

A1: This is a multifaceted issue that can arise from several factors. While this compound is highly effective at selectively inducing apoptosis in human pluripotent stem cells (hPSCs)[1][2], the emergence of differentiated cells post-treatment can be attributed to:

  • Incomplete Elimination of hPSCs: A small, resistant population of hPSCs may survive the treatment. These residual cells can then undergo spontaneous differentiation due to stress or suboptimal culture conditions.

  • Stress-Induced Differentiation: The process of eliminating undifferentiated cells can create a stressful environment for the entire culture. The release of cellular contents from dying cells can trigger signaling pathways that may induce differentiation in any remaining pluripotent cells or even affect the stability of the desired differentiated cell population.

  • Instability of the Differentiated Cell Population: The culture conditions post-treatment may not be optimal for maintaining the desired differentiated phenotype, leading to trans-differentiation or the emergence of other cell types.

  • Misinterpretation of Cellular Morphology: Cellular stress can alter cell morphology, which might be mistaken for spontaneous differentiation. It is crucial to confirm the cell identity using specific markers.[3]

Q2: How can I verify if the new differentiated cells are arising from residual pluripotent cells?

A2: To determine the origin of the spontaneously differentiated cells, it is recommended to perform co-immunofluorescence staining. This involves using antibodies against known pluripotency markers alongside markers specific to your target differentiated cell type and the unexpected cell lineages.

  • Pluripotency Markers: Key transcription factors such as OCT4, SOX2, and NANOG, as well as cell surface markers like SSEA-4 and TRA-1-60, are reliable indicators of undifferentiated hPSCs.[4]

  • Differentiation Markers: Use markers specific to the germ layers (e.g., PAX6 for ectoderm, T (Brachyury) for mesoderm, SOX17 for endoderm) or your specific cell type of interest.

If you observe colonies that are positive for pluripotency markers and are surrounded by newly differentiated cells, it is a strong indication of incomplete hPSC elimination.

Q3: What are the optimal conditions for this compound treatment to ensure the complete removal of undifferentiated hPSCs?

A3: The optimal concentration and duration of this compound treatment can be cell-line dependent. While published studies provide a starting point, it is essential to perform a dose-response and time-course experiment for your specific cell line.

ParameterRecommendationRationale
Concentration 10-20 µM[5]To effectively induce apoptosis in Nanog-positive cells.
Duration 24-96 hours[5]To ensure complete elimination of residual pluripotent cells.
Media Change Daily with fresh this compoundTo maintain a consistent concentration of the compound.
Cell Density As per your differentiation protocolEnsure consistent cell numbers for reproducible results.

Q4: Could the this compound treatment process itself induce differentiation or negatively impact my desired cells?

A4: this compound works by inhibiting stearoyl-CoA desaturase (SCD1), which leads to endoplasmic reticulum (ER) stress and apoptosis specifically in hPSCs.[2][6] While differentiated cells are resistant to this direct effect[5], the widespread apoptosis of undifferentiated cells can release factors into the culture medium that may negatively impact the health and stability of the surviving cells. To mitigate these indirect effects, it is advisable to:

  • Thoroughly wash the culture with fresh medium after the treatment period to remove cell debris and residual this compound.

  • Consider using a lower, yet effective, concentration of this compound to minimize the impact of mass cell death.

Q5: My target differentiated cells appear to be changing their morphology or phenotype after this compound treatment. What could be the cause?

A5: This could be a sign of cellular instability or de-differentiation. Ensure that the post-treatment culture conditions are optimized for your specific differentiated cell type. This includes:

  • Basal Media and Supplements: Use a medium formulation known to support the long-term health and stability of your target cells.

  • Extracellular Matrix (ECM): The choice of coating substrate (e.g., Matrigel, laminin) is critical for cell attachment, survival, and phenotype maintenance.[7]

  • Cell Density: Maintain an optimal cell density, as overconfluency can lead to changes in cell behavior and differentiation status.[8]

Visualizing Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of this compound, a troubleshooting workflow, and an experimental design for optimizing treatment.

PluriSIn1_Mechanism PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) PluriSIn1->SCD1 Inhibits Differentiated_Cell Differentiated Cell PluriSIn1->Differentiated_Cell Spares Oleic_Acid Oleic Acid Biosynthesis SCD1->Oleic_Acid Catalyzes ER_Stress ER Stress SCD1->ER_Stress Inhibition leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces hPSC Undifferentiated hPSC Apoptosis->hPSC Eliminates

Caption: Mechanism of this compound action on pluripotent stem cells.

Troubleshooting_Workflow Start Observation: Spontaneous Differentiation Post-PluriSIn 1 Treatment Check1 Confirm Cell Identity: Co-stain for Pluripotency & Differentiation Markers Start->Check1 Result1_Pos Residual Pluripotent Cells Detected Check1->Result1_Pos Positive Result1_Neg No Pluripotent Cells Detected Check1->Result1_Neg Negative Action1 Optimize this compound Treatment Protocol (Dose & Duration) Result1_Pos->Action1 Check2 Assess Post-Treatment Culture Conditions Result1_Neg->Check2 End Resolution: Stable Differentiated Cell Culture Action1->End Action2 Optimize Media, Matrix, & Cell Density for Differentiated Cells Check2->Action2 Suboptimal Action2->End

Caption: Logical workflow for troubleshooting spontaneous differentiation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment This compound Treatment Matrix cluster_analysis Analysis Plate_Cells Plate Differentiating Cells (containing residual hPSCs) Concentration Concentration Gradient: 0, 5, 10, 15, 20 µM Plate_Cells->Concentration Duration Time Points: 24h, 48h, 72h, 96h Plate_Cells->Duration Wash Wash & Culture in Differentiation Medium Analysis Assess at 48h Post-Treatment: 1. Viability of Differentiated Cells 2. % of Residual OCT4+ Cells Wash->Analysis Determine_Optimal Determine Optimal Concentration & Duration Analysis->Determine_Optimal

Caption: Workflow for optimizing this compound treatment conditions.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Optimizing this compound Treatment Efficacy

This protocol outlines a method to determine the most effective and least harmful concentration and duration of this compound treatment for your specific cell line.

Materials:

  • Your differentiated cell culture containing residual hPSCs.

  • This compound (prepared as a stock solution in DMSO)[9].

  • Culture medium for your differentiated cells.

  • Antibodies for immunofluorescence (e.g., anti-OCT4, and a marker for your differentiated cells).

  • 96-well culture plates.

Procedure:

  • Cell Plating: Seed your mixed culture of differentiated and undifferentiated cells into a 96-well plate at your standard density.

  • Treatment Initiation: After allowing the cells to attach (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 15 µM, 20 µM).

  • Time Course: For each concentration, set up replicate wells to be analyzed at different time points (e.g., 24, 48, 72, and 96 hours).

  • Treatment Termination: At each time point, aspirate the this compound-containing medium, wash the wells twice with PBS, and add fresh culture medium without this compound.

  • Analysis: After a recovery period of 48 hours, fix and stain the cells.

    • Quantify the percentage of surviving OCT4-positive cells in each condition.

    • Assess the morphology and viability of your desired differentiated cells.

  • Data Interpretation: Create a dose-response curve to identify the lowest concentration and shortest duration of this compound treatment that effectively eliminates pluripotent cells while maintaining the health of your differentiated cells.

Example Data from this compound Optimization:

This compound Conc. (µM)Treatment Duration (h)% Residual OCT4+ Cells (Mean ± SD)Differentiated Cell Viability (%)
0 (Control)4815.2 ± 2.198
5488.5 ± 1.595
10481.1 ± 0.492
1548< 0.190
2048< 0.185
15242.3 ± 0.894
1572< 0.188
1596< 0.181

Protocol 2: Immunofluorescence Staining for Residual Pluripotent Cells

This protocol allows for the visualization and confirmation of residual hPSCs in your culture.

Materials:

  • Cell cultures on coverslips or in optical-bottom plates.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (0.1% Triton X-100 in PBS).

  • Blocking Buffer (5% Bovine Serum Albumin in PBS).

  • Primary antibodies (e.g., anti-OCT4, anti-NANOG, and a marker for your differentiated cells).

  • Fluorescently-labeled secondary antibodies.

  • DAPI for nuclear staining.

Procedure:

  • Fixation: Aspirate the culture medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes (for intracellular markers like OCT4).

  • Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with your combination of primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS, then incubate with the appropriate secondary antibodies for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope.

Protocol 3: Post-Treatment Culture Optimization

This protocol provides a framework for testing different culture conditions to enhance the stability of your differentiated cells after this compound treatment.

Procedure:

  • Establish Baseline: After your optimized this compound treatment, wash the cells and re-plate them into different conditions.

  • Variable Testing: Systematically test variations in:

    • Basal Media: Compare 2-3 different media formulations recommended for your cell type.

    • Growth Factors: Test different concentrations of key growth factors.

    • ECM Coating: Compare different substrates (e.g., Matrigel vs. Laminin-521 vs. Collagen IV).

  • Long-Term Culture: Maintain the cells in these conditions for an extended period (e.g., 7-14 days), with regular media changes.

  • Analysis: At the end of the culture period, assess the cells for:

    • Morphology: Observe for any changes indicative of instability or de-differentiation.

    • Marker Expression: Use immunofluorescence or flow cytometry to quantify the expression of markers for your desired cell type.

    • Functionality: If applicable, perform a functional assay relevant to your cell type.

By following these guidelines and protocols, you can systematically troubleshoot and resolve issues of spontaneous differentiation following this compound treatment, leading to purer and more stable cultures of your desired differentiated cells.

References

Validation & Comparative

A Comparative Analysis of PluriSIn 1, YM155, and Quercetin in Cellular Targeting and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – For researchers and professionals in the fields of oncology and drug development, the selection of appropriate chemical probes and potential therapeutic agents is paramount. This guide provides a detailed comparison of the efficacy and mechanisms of action of three compounds: PluriSIn 1, a selective inhibitor of pluripotent stem cells and cancer stem cells; YM155, a survivin suppressant with broader cytotoxic effects; and Quercetin, a natural flavonoid with pleiotropic anti-cancer properties. This objective analysis, supported by experimental data, aims to inform the selection of these agents for research and preclinical studies.

Executive Summary

This guide offers a comparative overview of this compound, YM155, and Quercetin, focusing on their mechanisms of action, cytotoxic efficacy, and cellular targets. This compound emerges as a highly selective agent against cancer stem cells (CSCs), particularly in colon cancer models, with minimal impact on bulk cancer cells. YM155 demonstrates potent, broad-spectrum cytotoxicity in the nanomolar range across various cancer cell lines. Quercetin exhibits anti-cancer effects in the micromolar range through multiple signaling pathways. The distinct profiles of these three compounds suggest different applications in cancer research, from targeting cancer stem cell populations to inducing broad cytotoxicity.

Mechanisms of Action

This compound: Targeting Stearoyl-CoA Desaturase 1 (SCD1) in Cancer Stem Cells

This compound is an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[1][2] Notably, this compound demonstrates a selective cytotoxic effect on human pluripotent stem cells and has been shown to selectively eradicate colon cancer stem cells while exhibiting no efficacy against the bulk of cancer cells.[3][4] Inhibition of SCD1 in cancer stem cells leads to the suppression of critical self-renewal pathways, including Wnt and NOTCH signaling, ultimately inducing apoptosis.[5][6]

PluriSIn1 This compound SCD1 SCD1 PluriSIn1->SCD1 inhibits Apoptosis Apoptosis PluriSIn1->Apoptosis induces in CSCs MUFA Monounsaturated Fatty Acids SCD1->MUFA produces Wnt Wnt Signaling MUFA->Wnt Notch NOTCH Signaling MUFA->Notch Stemness Cancer Stem Cell Self-Renewal Wnt->Stemness Notch->Stemness Stemness->Apoptosis

Figure 1: this compound Mechanism of Action.
YM155: A Multifaceted Agent Targeting Survivin and Beyond

YM155 was initially identified as a potent suppressor of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[7] By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation. However, recent evidence suggests a more complex mechanism of action, including the induction of DNA damage through the inhibition of topoisomerase IIα and the generation of reactive oxygen species (ROS). This multifaceted activity contributes to its potent cytotoxicity across a broad range of cancer cell lines.

YM155 YM155 Survivin Survivin (BIRC5) YM155->Survivin inhibits transcription TopoIIa Topoisomerase IIα YM155->TopoIIa inhibits ROS Reactive Oxygen Species YM155->ROS induces Caspases Caspases Survivin->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induce DNAdamage DNA Damage TopoIIa->DNAdamage DNAdamage->Apoptosis ROS->DNAdamage

Figure 2: YM155's Multifaceted Mechanism.
Quercetin: A Pleiotropic Flavonoid Targeting Multiple Cancer Hallmarks

Quercetin, a natural flavonoid found in many fruits and vegetables, exerts its anti-cancer effects through the modulation of a wide array of signaling pathways.[8] It has been shown to induce apoptosis and cell cycle arrest by influencing the p53, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[9][10] Its ability to interact with multiple targets contributes to its broad-ranging, though less potent, anti-cancer activities compared to more targeted synthetic molecules.

Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt inhibits p53 p53 Pathway Quercetin->p53 activates MAPK MAPK Pathway Quercetin->MAPK modulates Wnt_beta_catenin Wnt/β-catenin Pathway Quercetin->Wnt_beta_catenin inhibits Apoptosis Apoptosis Quercetin->Apoptosis CellCycle Cell Cycle Arrest Quercetin->CellCycle Proliferation Cell Proliferation PI3K_Akt->Proliferation p53->Apoptosis p53->CellCycle MAPK->Proliferation Wnt_beta_catenin->Proliferation

Figure 3: Pleiotropic Effects of Quercetin.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values for YM155 and Quercetin in various cancer cell lines. Data for this compound is presented based on its effective concentration against cancer stem cells, as traditional IC50 values in bulk cancer cell lines are not applicable due to its high selectivity.

Table 1: Efficacy of this compound Against Cancer Stem Cells

CompoundCell TypeEffective ConcentrationEffectReference
This compoundColon Cancer Stem Cells1 µMReduced self-renewal[11]

Table 2: Comparative IC50 Values of YM155 in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
YM155UKF-NB-3Neuroblastoma0.49[11]
YM155UKF-NB-6Neuroblastoma0.65[12]
YM155CHLA-255Neuroblastoma8[13]
YM155NGPNeuroblastoma9[13]
YM155LAN-6Neuroblastoma248[11]

Table 3: Comparative IC50 Values of Quercetin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation TimeReference
QuercetinHL-60Promyelocytic Leukemia~7.796h[14]
QuercetinT47DBreast Cancer5048h[15]
QuercetinMDA-MB-468Breast Cancer55Not Specified[16]

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented above, providing a framework for reproducible research.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Compound (e.g., YM155, Quercetin) start->treat incubate Incubate (e.g., 72h, 96h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Figure 4: General Workflow for MTT Assay.
  • YM155 in Neuroblastoma Cell Lines: Neuroblastoma cells were seeded in 96-well plates and treated with various concentrations of YM155 for 72 to 120 hours.[11][12][13] Following incubation, MTT dye was added, and the absorbance was measured at 560 nm.[13] IC50 values were subsequently calculated.[13]

  • Quercetin in HL-60 Cells: HL-60 cells were treated with different concentrations of Quercetin for up to 96 hours.[14] Cell growth inhibition was determined, and the IC50 value was calculated from the dose-response curve.[14]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key indicator of a compound's anti-cancer activity. It is commonly assessed by detecting the externalization of phosphatidylserine using Annexin V staining or by identifying DNA fragmentation via TUNEL assays.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Annexin V/PI Staining Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 5: Annexin V/PI Apoptosis Assay.
  • Quercetin-treated Cells: Cells were seeded and treated with various concentrations of Quercetin for 48 hours.[17] After incubation, cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) for 5 minutes in the dark before analysis by flow cytometry.[17]

The TUNEL assay detects DNA fragmentation by labeling the terminal ends of nucleic acids.

  • This compound-treated iPS-derived cells: To assess apoptosis in Nanog-positive cells, a combined TUNEL and Nanog immunofluorescent staining was performed after treating the cells with 20 µM this compound for 24 hours.[1] The cells were then visualized by confocal microscopy.[1]

Conclusion and Future Directions

The comparative analysis of this compound, YM155, and Quercetin reveals distinct therapeutic potentials.

  • This compound stands out for its remarkable selectivity for cancer stem cells, a critical population responsible for tumor recurrence and metastasis. Its mechanism, targeting the metabolic vulnerability of CSCs through SCD1 inhibition, presents a novel and promising strategy for cancer therapy. Further investigation into its efficacy across a broader range of CSC types is warranted.

  • YM155 is a potent cytotoxic agent with a low nanomolar efficacy in numerous cancer cell lines. Its dual action of survivin suppression and induction of DNA damage makes it a strong candidate for broad-spectrum anti-cancer applications, although its toxicity towards non-cancerous cells should be carefully considered.

  • Quercetin , while less potent than YM155, offers a multi-targeted approach with a favorable safety profile as a natural compound. Its ability to modulate numerous cancer-related pathways suggests its potential use in combination therapies to enhance the efficacy of other anti-cancer drugs.

For researchers, the choice between these compounds will depend on the specific experimental goals. This compound is the agent of choice for studies focused on the selective targeting of cancer stem cells. YM155 is a powerful tool for inducing widespread apoptosis in sensitive cancer cell lines. Quercetin provides a broader, less specific anti-cancer effect suitable for investigating the modulation of multiple signaling pathways. Future research should aim for direct comparative studies of these compounds in co-culture models of bulk cancer cells and cancer stem cells to further elucidate their differential effects and potential for synergistic combinations.

References

Safety Operating Guide

Proper Disposal of PluriSIn 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PluriSIn 1, a potent inhibitor of stearoyl-CoA desaturase, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan, to facilitate the safe handling and disposal of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 91396-88-2
Molecular Formula C₁₂H₁₁N₃O
Purity ≥ 95%

Disposal Protocol

The following protocol outlines the recommended procedure for the proper disposal of this compound. This is a general guideline and should be adapted to comply with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

2. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) should be collected in a designated, clearly labeled hazardous waste container.

  • Unused or expired solid this compound should be transferred directly into the hazardous waste container. Avoid generating dust during this process.

  • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

3. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the container is tightly sealed to prevent leaks or spills.

4. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • The Safety Data Sheet (SDS) for this compound advises to "Transfer to a chemical waste container for disposal in accordance with local regulations."[1] It is imperative to follow these local mandates.

  • Provide the waste disposal contractor with a complete and accurate description of the waste, including the name "this compound" and its CAS number (91396-88-2).

5. Spill Management:

  • In the event of a spill, avoid breathing dust.

  • Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PluriSin1_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE Solid_Waste Collect Solid Waste PPE->Solid_Waste Liquid_Waste Collect Liquid Waste PPE->Liquid_Waste Store_Waste Store in Designated Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Contact_EHS Contact EHS/Contractor Store_Waste->Contact_EHS Dispose Dispose per Regulations Contact_EHS->Dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling PluriSIn 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling PluriSIn 1, a potent inhibitor of stearoyl-CoA desaturase (SCD) used to selectively eliminate pluripotent stem cells. Adherence to these protocols is critical for personal safety and the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Overview

Proper PPE is the first line of defense against potential exposure to this compound. Given that this compound is a pyridinecarboxylic acid phenylhydrazide and is often dissolved in Dimethyl Sulfoxide (DMSO), a solvent that can facilitate skin absorption, specific precautions must be taken. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves or wearing butyl rubber gloves.This compound is a hazardous chemical, and DMSO, its common solvent, readily penetrates many glove materials.[1][2] Butyl rubber or double-gloving with nitrile provides enhanced protection against both the chemical and the solvent.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of this compound solution, which could cause eye irritation.
Protective Clothing A standard laboratory coat. A flame-resistant lab coat is recommended when handling larger quantities.Prevents contamination of personal clothing. Hydrazine derivatives can be flammable, justifying a flame-resistant coat as a precautionary measure.[3]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.Prudent practice dictates that all handling of this compound powder and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol: Step-by-Step Handling and Disposal

This section provides a detailed workflow for the safe handling and disposal of this compound and associated materials.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the vial for any damage or leaks.

  • Storage of Lyophilized Powder: Store the unopened vial of this compound at -20°C for up to one year or at -80°C for up to two years.[4]

  • Storage of Stock Solution: Once reconstituted in DMSO, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.[4][5] This minimizes freeze-thaw cycles.

Preparation of Stock and Working Solutions

All preparation steps should be conducted in a chemical fume hood.

  • Reconstitution: To prepare a stock solution, dissolve the this compound powder in DMSO.[5][6] For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to the vial.

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.

Safe Handling and Use
  • Work Area: Always handle this compound, both in powder and solution form, within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Preventing Contact: Wear the recommended PPE at all times. Avoid direct contact with skin, eyes, and clothing.

  • Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused working solutions and contaminated culture media, in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of all solid waste that has come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated hazardous solid waste container.

  • Decontamination: Decontaminate the work area in the chemical fume hood with a suitable cleaning agent after each use.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound waste down the drain.[8]

This compound Signaling Pathway

This compound selectively induces apoptosis in human pluripotent stem cells by inhibiting the enzyme stearoyl-CoA desaturase (SCD1).[6][9][10] This inhibition leads to an imbalance in fatty acid metabolism, causing endoplasmic reticulum (ER) stress, which in turn triggers the apoptotic cascade. Additionally, inhibition of SCD1 by this compound has been shown to suppress Wnt and NOTCH signaling pathways, which are critical for stem cell self-renewal.

PluriSIn1_Pathway PluriSIn1 This compound SCD1 Stearoyl-CoA Desaturase (SCD1) PluriSIn1->SCD1 inhibits FattyAcid Fatty Acid Imbalance (Oleate Deprivation) SCD1->FattyAcid leads to Wnt Wnt Signaling SCD1->Wnt suppresses NOTCH NOTCH Signaling SCD1->NOTCH suppresses ERStress Endoplasmic Reticulum (ER) Stress FattyAcid->ERStress Apoptosis Apoptosis ERStress->Apoptosis triggers StemCellSurvival Stem Cell Survival & Self-Renewal Wnt->StemCellSurvival NOTCH->StemCellSurvival

Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.

References

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